Hdac-IN-26
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H28FN5O3 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[(1S)-1-[5-(2-fluorophenyl)-1H-imidazol-2-yl]-7-(1,2-oxazol-3-yl)-7-oxoheptyl]-1-methylazetidine-3-carboxamide |
InChI |
InChI=1S/C24H28FN5O3/c1-30-14-16(15-30)24(32)28-20(9-3-2-4-10-22(31)19-11-12-33-29-19)23-26-13-21(27-23)17-7-5-6-8-18(17)25/h5-8,11-13,16,20H,2-4,9-10,14-15H2,1H3,(H,26,27)(H,28,32)/t20-/m0/s1 |
InChI Key |
YNOXQYPNBSQQEI-FQEVSTJZSA-N |
Isomeric SMILES |
CN1CC(C1)C(=O)N[C@@H](CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
Canonical SMILES |
CN1CC(C1)C(=O)NC(CCCCCC(=O)C2=NOC=C2)C3=NC=C(N3)C4=CC=CC=C4F |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism of Action of Histone Deacetylase (HDAC) Inhibitors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Hdac-IN-26" did not yield specific information on this compound. This guide therefore provides a comprehensive overview of the general mechanism of action of Histone Deacetylase (HDAC) inhibitors, leveraging publicly available data on this class of molecules.
Histone deacetylase (HDAC) inhibitors are a class of cytostatic agents that play a crucial role in epigenetic regulation by altering chromatin structure and gene expression.[1][2] They have emerged as significant therapeutic agents, particularly in oncology.[2][3] This technical guide delves into the core mechanisms of action of HDAC inhibitors, supported by quantitative data, experimental methodologies, and visual representations of key signaling pathways.
Fundamental Mechanism of Action
The primary mechanism of action of HDAC inhibitors involves the inhibition of histone deacetylase enzymes. HDACs are responsible for removing acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[1][2] By blocking HDAC activity, HDAC inhibitors lead to the accumulation of acetylated histones (hyperacetylation).[2] This results in a more relaxed, open chromatin structure (euchromatin), which allows for increased access of transcriptional machinery to DNA, thereby promoting gene transcription.[1][2]
Beyond histones, HDAC inhibitors also affect the acetylation status of a variety of non-histone proteins.[1][2][3] These include transcription factors, signaling molecules, and chaperone proteins.[3] The altered acetylation of these non-histone proteins can modulate their stability, activity, and protein-protein interactions, contributing to the diverse biological effects of HDAC inhibitors.[3]
The downstream consequences of HDAC inhibition in cancer cells are multifaceted and include:
-
Cell Cycle Arrest: HDAC inhibitors can induce cell cycle arrest, often by upregulating the expression of cell cycle inhibitors like p21.[3][4]
-
Apoptosis (Programmed Cell Death): These inhibitors can trigger both the intrinsic and extrinsic apoptotic pathways.[5][6]
-
Differentiation: In some cancer cells, HDAC inhibitors can promote differentiation.[4]
Quantitative Data: HDAC Inhibitor Activity
The potency of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values against specific HDAC isoforms. The following table summarizes the classification of human HDACs and provides IC50 values for some well-characterized pan-HDAC inhibitors, Vorinostat (SAHA) and Trichostatin A (TSA).
| HDAC Class | Members | Vorinostat (SAHA) IC50 (µM) | Trichostatin A (TSA) IC50 (µM) |
| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | 0.061 (HDAC1), 0.251 (HDAC2), 0.019 (HDAC3)[7] | ~0.02 (1 hr treatment in HCT116 cells)[8] |
| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | - | - |
| Class IIb | HDAC6, HDAC10 | - | - |
| Class IV | HDAC11 | - | - |
Note: IC50 values can vary depending on the assay conditions and the specific cell line used.
Experimental Protocols: HDAC Activity Assay
A common method to assess the efficacy of HDAC inhibitors is the in vitro HDAC activity assay. This assay measures the ability of a compound to inhibit the deacetylation of a substrate by HDAC enzymes.
Principle: A fluorogenic substrate, which becomes fluorescent upon deacetylation by HDACs, is used. The HDAC activity is proportional to the fluorescent signal generated. An inhibitor will reduce the rate of substrate deacetylation, leading to a decrease in fluorescence.
General Protocol Outline:
-
Reagent Preparation:
-
Prepare HDAC assay buffer.
-
Dilute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) to the desired concentration in the assay buffer.
-
Prepare a stock solution of the test inhibitor (e.g., this compound) and the control inhibitor (e.g., Trichostatin A).
-
Prepare the fluorogenic HDAC substrate.
-
-
Assay Procedure:
-
Add the HDAC assay buffer to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include wells with a known inhibitor as a positive control and wells with no inhibitor as a negative control.
-
Add the diluted HDAC enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubate the plate for a specific duration to allow for the enzymatic reaction.
-
Stop the reaction by adding a developer solution, which often contains a strong HDAC inhibitor like Trichostatin A to halt further deacetylation.
-
-
Data Analysis:
-
Measure the fluorescence of each well using a fluorometer at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (from "no enzyme" control wells).
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualization of Core Mechanisms
The following diagrams illustrate key aspects of the HDAC inhibitor mechanism of action.
Caption: General mechanism of HDAC inhibition leading to open chromatin and gene transcription.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel histone deacetylase (HDAC) inhibitors, tailored for researchers, scientists, and drug development professionals. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] Their inhibition has emerged as a promising therapeutic strategy for a variety of diseases, particularly cancer.[4][5][6][7]
Introduction to Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[2][8] This deacetylation process leads to a more compact chromatin structure, which in turn represses gene transcription.[2][3][4] The balance between histone acetylation and deacetylation, maintained by histone acetyltransferases (HATs) and HDACs, is critical for normal cellular function.[1][2] Dysregulation of HDAC activity is frequently observed in cancer and other diseases, making them attractive therapeutic targets.[7][8]
There are 18 known human HDACs, which are categorized into four classes based on their homology to yeast HDACs:[1][5]
-
Class I: HDAC1, 2, 3, and 8, which are primarily localized in the nucleus.
-
Class II: Divided into Class IIa (HDAC4, 5, 7, 9) and Class IIb (HDAC6, 10), which can shuttle between the nucleus and cytoplasm.
-
Class III: The sirtuins (SIRT1-7), which are NAD+-dependent.
-
Class IV: HDAC11, which shares features with both Class I and II enzymes.[2]
The Pharmacophore Model of HDAC Inhibitors
Most HDAC inhibitors share a common pharmacophore consisting of three key components:[9][10]
-
A Zinc-Binding Group (ZBG): This group chelates the catalytic zinc ion in the active site of the HDAC enzyme, which is essential for its enzymatic activity.[9] Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.[9]
-
A Linker: This component connects the ZBG and the cap group and occupies the substrate binding pocket.
-
A Cap Group: This larger, often aromatic or heterocyclic group, interacts with the surface of the enzyme's active site, contributing to inhibitor potency and selectivity.[10]
Discovery of Novel HDAC Inhibitors
The discovery of novel HDAC inhibitors often involves a multi-step process that includes library screening, rational drug design, and lead optimization. A common strategy is to modify existing scaffolds to improve potency, selectivity, and pharmacokinetic properties.
For instance, in the pursuit of novel HDAC inhibitors, a strategy could involve the design and synthesis of hybrid molecules that combine the pharmacophoric features of known HDAC inhibitors with other bioactive scaffolds. This approach aims to create synergistic effects and overcome challenges such as drug resistance.[8]
Synthesis of Novel HDAC Inhibitors
The chemical synthesis of novel HDAC inhibitors is a critical aspect of their development. The specific synthetic route will vary depending on the chemical structure of the target molecule. Below is a generalized synthetic scheme for a hypothetical novel HDAC inhibitor, followed by a more detailed experimental protocol for a representative compound.
General Synthetic Workflow
The synthesis of a novel HDAC inhibitor typically involves a multi-step process. The following diagram illustrates a generalized workflow for the synthesis of a hypothetical HDAC inhibitor.
Caption: Generalized workflow for the synthesis of a novel HDAC inhibitor.
Detailed Experimental Protocol: Synthesis of a Representative Salicylamide-Based HDAC Inhibitor
The following is a representative protocol for the synthesis of a novel HDAC inhibitor with a salicylamide zinc-binding group, adapted from published methodologies.[9]
Step 1: Synthesis of the Capping Group and Linker Intermediate To a solution of a suitable starting amine (1 equivalent) in dichloromethane (DCM), an appropriate acid chloride (1.1 equivalents) and triethylamine (1.2 equivalents) are added at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield the amide intermediate.
Step 2: Coupling with the Zinc-Binding Group Precursor The amide intermediate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water. To this solution, lithium hydroxide (2 equivalents) is added, and the mixture is stirred at room temperature for 4 hours to hydrolyze any ester protecting groups. The reaction is then acidified with HCl, and the product is extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated to give the carboxylic acid.
Step 3: Formation of the Final Salicylamide The carboxylic acid (1 equivalent) is dissolved in dimethylformamide (DMF), followed by the addition of a salicylamide derivative (1.1 equivalents), HATU (1.2 equivalents), and diisopropylethylamine (DIPEA) (2 equivalents). The reaction mixture is stirred at room temperature for 16 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final salicylamide-based HDAC inhibitor.
Biological Evaluation of Novel HDAC Inhibitors
The biological activity of newly synthesized HDAC inhibitors is assessed through a series of in vitro and in vivo assays.
In Vitro HDAC Inhibition Assay
The inhibitory activity of the compounds against various HDAC isoforms is determined using commercially available HDAC activity assay kits. The half-maximal inhibitory concentration (IC50) is calculated for each compound against different HDAC isoforms.
Table 1: In Vitro HDAC Inhibitory Activity of a Representative HDAC Inhibitor
| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | HDAC6 IC50 (μM) | HDAC11 IC50 (μM) |
| Representative Inhibitor | 0.5 | 0.8 | 0.3 | 2.5 | >100 |
| SAHA (Control) | 0.02 | 0.03 | 0.01 | 0.01 | >100 |
Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[9]
Cellular Assays
The antiproliferative activity of the compounds is evaluated in various cancer cell lines using assays such as the MTT or CellTiter-Glo assay. The effect on histone and non-histone protein acetylation is assessed by Western blotting.
Table 2: Antiproliferative Activity of a Representative HDAC Inhibitor
| Cell Line | IC50 (μM) |
| MDA-MB-231 (Breast Cancer) | 3.2 |
| A549 (Lung Cancer) | 5.1 |
| HCT116 (Colon Cancer) | 2.8 |
Data is hypothetical and for illustrative purposes.
Mechanism of Action and Signaling Pathways
HDAC inhibitors exert their effects through multiple mechanisms. The primary mechanism is the hyperacetylation of histones, which leads to a more open chromatin structure and the reactivation of tumor suppressor genes.[1][4] Additionally, HDAC inhibitors can induce the acetylation of non-histone proteins, affecting various cellular processes such as cell cycle progression, apoptosis, and angiogenesis.[4][5]
Signaling Pathway of HDAC Inhibition
The following diagram illustrates the general signaling pathway affected by HDAC inhibition, leading to anti-cancer effects.
Caption: Simplified signaling pathway of HDAC inhibition leading to anticancer effects.
Conclusion and Future Perspectives
The discovery and development of novel HDAC inhibitors remain a vibrant area of research. While several HDAC inhibitors have been approved for the treatment of certain cancers, there is ongoing effort to develop more isoform-selective inhibitors with improved efficacy and reduced side effects.[8] Future research will likely focus on the development of next-generation HDAC inhibitors, including dual-target inhibitors and proteolysis-targeting chimeras (PROTACs), to further enhance their therapeutic potential.[10][11][12] The in-depth understanding of the synthesis and biological evaluation of these compounds, as outlined in this guide, is essential for advancing this promising class of therapeutics.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of the first-in-class dual histone deacetylase-proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. Design, Synthesis, and Biological Evaluation of HDAC Degraders with CRBN E3 Ligase Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-26: A Technical Overview of a Selective Class I Histone Deacetylase Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a detailed overview of Hdac-IN-26, a potent and selective inhibitor of class I histone deacetylases (HDACs). Due to the limited publicly available data on this compound, this document focuses on its known characteristics and provides a comprehensive framework for its experimental validation and mechanistic investigation, based on established methodologies for HDAC inhibitors.
Introduction to this compound
This compound is a small molecule inhibitor identified as a highly selective agent against class I HDAC enzymes.[1][2][3][4][5][6] It exhibits a potent half-maximal effective concentration (EC50) of 4.7 nM for this class of enzymes.[1][2][3][4][5][6] Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are crucial regulators of gene expression, and their aberrant activity is implicated in various diseases, particularly cancer. The selectivity of this compound for class I HDACs suggests its potential as a targeted therapeutic agent with a reduced side-effect profile compared to pan-HDAC inhibitors.
Quantitative Inhibitory Profile of this compound
| HDAC Isoform | IC50 (nM) | Fold Selectivity vs. Other Classes |
| Class I | ||
| HDAC1 | Data not available | |
| HDAC2 | Data not available | |
| HDAC3 | Data not available | |
| HDAC8 | Data not available | |
| Class IIa | ||
| HDAC4 | Data not available | |
| HDAC5 | Data not available | |
| HDAC7 | Data not available | |
| HDAC9 | Data not available | |
| Class IIb | ||
| HDAC6 | Data not available | |
| HDAC10 | Data not available | |
| Class IV | ||
| HDAC11 | Data not available |
Caption: Representative table for summarizing the inhibitory potency and selectivity of this compound against a panel of recombinant human HDAC isoforms.
Experimental Protocols for Characterization
To ascertain the inhibitory profile and mechanism of action of this compound, a series of biochemical and cellular assays are required.
In Vitro HDAC Enzymatic Assay
This assay is fundamental for determining the IC50 values of this compound against a panel of purified recombinant HDAC isoforms.
Principle: The enzymatic activity of HDACs is measured using a fluorogenic substrate. The substrate, typically an acetylated lysine side chain, is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity. The inhibitory effect of this compound is quantified by measuring the reduction in fluorescence in its presence.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Reconstitute recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11) in the appropriate assay buffer.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the HDAC assay buffer to the wells of a 96-well microplate.
-
Add the serially diluted this compound or a vehicle control (DMSO) to the respective wells.
-
Add the diluted recombinant HDAC enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for a further specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution to each well.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of HDAC activity against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Cellular Histone Acetylation Assay (Western Blot)
This assay confirms the target engagement of this compound in a cellular context by measuring the acetylation status of histone proteins.
Principle: Treatment of cells with a class I HDAC inhibitor like this compound is expected to lead to an accumulation of acetylated histones (a primary substrate of class I HDACs). This can be detected by Western blotting using antibodies specific for acetylated histones.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a hematological malignancy or solid tumor line known to be sensitive to HDAC inhibitors).
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
-
Protein Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (a marker for class I HDAC inhibition) and a loading control antibody (e.g., total histone H3 or β-actin).
-
Wash the membrane and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated histone H3 signal to the loading control.
-
Compare the levels of acetylated histone H3 in this compound-treated cells to the vehicle control.
-
Signaling Pathways and Experimental Workflows
Key Signaling Pathways Modulated by Class I HDAC Inhibitors
Inhibition of class I HDACs by this compound is anticipated to impact several critical signaling pathways involved in cell cycle regulation, apoptosis, and differentiation.
Caption: Signaling pathways potentially affected by this compound.
Experimental Workflow for Characterization
A logical workflow is crucial for the systematic evaluation of a novel HDAC inhibitor.
Caption: A typical workflow for characterizing a novel HDAC inhibitor.
Conclusion
This compound is a promising selective class I HDAC inhibitor with high potency. While its detailed isoform selectivity profile is not yet publicly documented, the experimental frameworks provided in this guide offer a clear path for its comprehensive characterization. Such studies are crucial to fully understand its therapeutic potential and to guide its further development as a targeted anti-cancer agent. The methodologies and expected biological outcomes described herein are based on the extensive research conducted on other class I-selective HDAC inhibitors and provide a robust foundation for the scientific investigation of this compound.
References
In-depth Technical Guide: Hdac-IN-26 In Vitro Activity
A comprehensive analysis of the publicly available data on Hdac-IN-26, a selective class I histone deacetylase (HDAC) inhibitor.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical compound identified as a highly selective inhibitor of class I histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a significant area of research and drug development. This guide provides a detailed overview of the available in vitro activity data for this compound, intended to inform researchers and drug development professionals.
Core Data Presentation
Based on currently accessible information, the primary quantitative data point for this compound is its half-maximal effective concentration (EC50).
Table 1: In Vitro Potency of this compound
| Compound | Target | Potency (EC50) |
| This compound | Class I HDACs | 4.7 nM[1][2][3][4][5][6][7] |
Note on Data Limitations: The available information from chemical suppliers consistently reports an EC50 value of 4.7 nM for this compound as a selective class I HDAC inhibitor. However, the primary scientific literature detailing the discovery, synthesis, and comprehensive biological evaluation of this compound is not publicly available at this time. The CAS number for this compound is 2410542-97-9. Searches for publications associated with this compound and its CAS number have not yielded a peer-reviewed research article. Consequently, crucial details such as the specific assay conditions, the cell line or enzymatic system used to determine the EC50 value, and the full selectivity profile against individual HDAC isoforms are not known.
Experimental Protocols
Due to the absence of a primary publication, detailed experimental protocols for the characterization of this compound are not available. However, a general understanding of the methodologies typically employed to assess the in vitro activity of HDAC inhibitors can be provided.
General Protocol for Determining HDAC Inhibition (Enzymatic Assay):
A common method to determine the inhibitory activity of a compound against specific HDAC isoforms is a fluorescence-based enzymatic assay.
-
Reagents and Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3 for Class I).
-
Fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine residue and a quenched fluorophore).
-
Assay buffer (e.g., Tris-based buffer with appropriate pH and salt concentrations).
-
HDAC inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Developer solution containing a protease to cleave the deacetylated substrate and release the fluorophore.
-
Microplates (e.g., 96-well or 384-well, typically black for fluorescence assays).
-
Plate reader capable of fluorescence detection.
-
-
Assay Procedure:
-
A dilution series of the test compound (this compound) is prepared in the assay buffer.
-
The recombinant HDAC enzyme is added to the wells of the microplate.
-
The diluted test compound is added to the wells containing the enzyme and incubated for a specific period to allow for inhibitor binding.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
The developer solution is added to stop the HDAC reaction and initiate the release of the fluorescent signal from the deacetylated substrate.
-
After a further incubation period, the fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The fluorescence signal is proportional to the amount of deacetylated substrate, which is inversely related to the activity of the HDAC inhibitor.
-
The data is typically plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
General Protocol for Assessing Cellular Activity (e.g., Cell Viability Assay):
To understand the effect of an HDAC inhibitor on cancer cells, a cell viability assay such as the MTT or CellTiter-Glo® assay is often used.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound dissolved in a suitable solvent.
-
Reagents for the chosen viability assay (e.g., MTT reagent, CellTiter-Glo® reagent).
-
Microplates (e.g., 96-well, clear for MTT, white for luminescence).
-
Incubator (37°C, 5% CO2).
-
Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®).
-
-
Assay Procedure:
-
Cells are seeded into the wells of a microplate and allowed to adhere overnight.
-
A dilution series of this compound is prepared in cell culture medium.
-
The medium in the wells is replaced with the medium containing the different concentrations of the inhibitor.
-
The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
The viability assay reagent is added to the wells according to the manufacturer's instructions.
-
After the appropriate incubation time, the absorbance or luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
The data is normalized to the vehicle-treated control cells.
-
The results are plotted as the percentage of cell viability versus the logarithm of the inhibitor concentration.
-
The EC50 or GI50 (concentration for 50% growth inhibition) value is calculated from the dose-response curve.
-
Mandatory Visualizations
As specific signaling pathways and experimental workflows for this compound are not documented, the following diagrams represent generalized concepts relevant to HDAC inhibitors.
Caption: General mechanism of histone acetylation and the inhibitory action of HDAC inhibitors.
Caption: A generalized workflow for the in vitro characterization of a novel HDAC inhibitor.
Conclusion
This compound is presented in the public domain, primarily through chemical vendors, as a potent and selective inhibitor of class I HDACs with an EC50 of 4.7 nM. While this suggests it could be a valuable tool for research in epigenetics and oncology, the lack of a peer-reviewed scientific publication severely limits a deeper understanding of its biological activity. The scientific community awaits a comprehensive report that would include detailed experimental conditions, a full isoform selectivity panel, and an exploration of its effects on cellular pathways. Such a publication would be essential to fully validate the potential of this compound as a chemical probe or a therapeutic lead. Researchers interested in using this compound are advised to perform their own extensive in-house validation.
References
- 1. This compound|2410542-97-9|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Chromatin/Epigenetics | CymitQuimica [cymitquimica.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cellular Effects and Signaling Pathways of Vorinostat (SAHA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), is a potent histone deacetylase (HDAC) inhibitor. By targeting HDAC enzymes, Vorinostat alters the acetylation status of both histone and non-histone proteins, leading to changes in gene expression and the modulation of various cellular processes.[1][2] This technical guide provides an in-depth overview of the cellular effects of Vorinostat, the signaling pathways it modulates, and detailed protocols for key experimental assays.
Data Presentation: Quantitative Cellular Effects of Vorinostat
The following tables summarize the inhibitory concentrations (IC50) of Vorinostat across a range of cancer cell lines, demonstrating its broad anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HH | Cutaneous T-Cell Lymphoma | 0.146 | [3] |
| HuT78 | Cutaneous T-Cell Lymphoma | 2.062 | [3] |
| MJ | Cutaneous T-Cell Lymphoma | 2.697 | [3] |
| MyLa | Cutaneous T-Cell Lymphoma | 1.375 | [3] |
| SeAx | Cutaneous T-Cell Lymphoma | 1.510 | [3] |
| MCF-7 | Breast Cancer | 0.75 | [4] |
| A431 | Epidermoid Squamous Cell Carcinoma | ~2 | [5] |
| Various | Pediatric Cancers (Median) | 1.44 | [6] |
| HDAC Enzyme | IC50 (nM) | Reference |
| HDAC1 | 10 | [4][7] |
| HDAC3 | 20 | [4][7] |
| Class I & II (general) | < 86 | [1][8] |
Signaling Pathways Modulated by Vorinostat
Vorinostat influences several critical signaling pathways involved in cell growth, proliferation, and survival.
PI3K/AKT/mTOR Signaling Pathway
Vorinostat has been shown to inhibit the PI3K/AKT/mTOR pathway, a key regulator of cell survival and proliferation. Treatment with Vorinostat can lead to a reduction in the phosphorylation of AKT and downstream targets like mTOR.[5][9] This inhibition contributes to the anti-cancer effects of the drug.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and immune responses. Vorinostat can modulate this pathway by altering the expression and phosphorylation status of key components like JAKs and STATs, which can affect cell proliferation and survival.[9][10]
T-Cell Receptor (TCR) Signaling Pathway
In cutaneous T-cell lymphoma (CTCL), Vorinostat has been shown to interfere with the T-cell receptor (TCR) signaling pathway. It can inhibit the phosphorylation of key signaling molecules like ZAP70 and its downstream target AKT, thereby affecting T-cell activation and proliferation.[8][10][11][12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of Vorinostat.
Experimental Workflow for Assessing Vorinostat's Anti-Cancer Effects
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of Vorinostat in a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat (SAHA)
-
DMSO (for dissolving Vorinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of Vorinostat in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Vorinostat. Include a vehicle control (medium with the same concentration of DMSO used for the highest Vorinostat concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by Vorinostat using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat (SAHA)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Vorinostat at the desired concentration and for the appropriate duration to induce apoptosis. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation following Vorinostat treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Vorinostat (SAHA)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (high percentage, e.g., 15%)
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with Vorinostat. After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a high-percentage SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL detection reagent to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total histone H3 as a loading control.
Conclusion
Vorinostat is a multi-faceted HDAC inhibitor with potent anti-cancer properties. Its cellular effects are driven by the modulation of key signaling pathways involved in cell cycle control, apoptosis, and proliferation. The experimental protocols detailed in this guide provide a framework for researchers to investigate the mechanism of action of Vorinostat and other HDAC inhibitors, facilitating further drug development and a deeper understanding of their therapeutic potential.
References
- 1. Cancer Therapeutics Response Portal [portals.broadinstitute.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vorinostat upregulates MICA via the PI3K/Akt pathway to enhance the ability of natural killer cells to kill tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vorinostat Enhances Cytotoxicity of SN-38 and Temozolomide in Ewing Sarcoma Cells and Activates STAT3/AKT/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
- 12. Vorinostat interferes with the signaling transduction pathway of T-cell receptor and synergizes with phosphoinositide-3 kinase inhibitors in cutaneous T-cell lymphoma | Haematologica [haematologica.org]
An In-depth Technical Guide to the Specificity and Selectivity Profile of a Novel HDAC Inhibitor
Disclaimer: Extensive searches for a compound specifically named "Hdac-IN-26" have not yielded any publicly available data. Therefore, this document serves as a comprehensive, illustrative guide to the specificity and selectivity profile of a hypothetical novel histone deacetylase (HDAC) inhibitor, hereafter referred to as Hdac-IN-X . The data and experimental protocols presented are representative of the information required for the rigorous scientific evaluation of such a compound and are based on established principles in the field of HDAC inhibitor drug discovery.
Introduction to Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2][3] The HDAC family is traditionally divided into four classes based on their homology to yeast enzymes.[2][4][5]
-
Class I: HDACs 1, 2, 3, and 8 are primarily localized in the nucleus and are involved in cell proliferation and survival.[2][6][7]
-
Class II: This class is subdivided into Class IIa (HDACs 4, 5, 7, and 9) and Class IIb (HDACs 6 and 10), which can shuttle between the nucleus and cytoplasm and have more tissue-specific roles.[2][7][8]
-
Class III: Known as sirtuins, these are NAD+-dependent enzymes.[5]
Given their critical role in gene expression, aberrant HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making them important therapeutic targets.[9][10] HDAC inhibitors (HDACis) are a class of compounds that interfere with the enzymatic activity of HDACs, leading to an accumulation of acetylated proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][9]
Specificity and Selectivity Profile of Hdac-IN-X
The therapeutic efficacy and safety profile of an HDAC inhibitor are largely determined by its specificity (which HDAC isoforms it inhibits) and selectivity (the degree to which it inhibits a specific isoform over others). Pan-HDAC inhibitors, such as Vorinostat (SAHA), target multiple HDAC isoforms, while isoform-selective inhibitors are designed to target a specific HDAC or a subset of HDACs to potentially minimize off-target effects.[7][11]
In Vitro Enzymatic Activity
The primary assessment of an HDAC inhibitor's potency and selectivity is determined through in vitro enzymatic assays using purified recombinant human HDAC isoforms. The half-maximal inhibitory concentration (IC50) is the standard metric for potency.
Table 1: In Vitro Enzymatic Inhibitory Activity of Hdac-IN-X against Human HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 30 |
| HDAC8 | > 10,000 |
| Class IIa | |
| HDAC4 | > 10,000 |
| HDAC5 | > 10,000 |
| HDAC7 | > 10,000 |
| HDAC9 | > 10,000 |
| Class IIb | |
| HDAC6 | 1500 |
| HDAC10 | > 10,000 |
| Class IV | |
| HDAC11 | > 10,000 |
Data are representative and for illustrative purposes only.
Based on the data presented in Table 1, Hdac-IN-X demonstrates high potency against Class I HDACs 1, 2, and 3, with significantly lower activity against other HDAC isoforms. This profile suggests that Hdac-IN-X is a Class I-selective HDAC inhibitor.
Cellular Activity
To confirm the on-target activity of Hdac-IN-X in a cellular context, assays are performed to measure the acetylation of known HDAC substrates.
Table 2: Cellular Activity of Hdac-IN-X
| Assay | Cell Line | Endpoint | EC50 (nM) |
| Histone H3 Acetylation | HeLa | Acetyl-Histone H3 (Lys9) | 50 |
| Tubulin Acetylation | A549 | Acetyl-α-tubulin (Lys40) | > 5,000 |
Data are representative and for illustrative purposes only.
The results in Table 2 indicate that Hdac-IN-X potently induces the acetylation of Histone H3, a primary substrate of Class I HDACs, in a cellular environment. Conversely, its weak effect on tubulin acetylation, a major substrate of HDAC6, further supports its Class I selectivity.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
Objective: To determine the IC50 values of Hdac-IN-X against a panel of purified human recombinant HDAC isoforms.
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. Subsequent addition of a developer solution releases a fluorophore, and the fluorescence intensity is measured. The inhibitor concentration that reduces the enzyme activity by 50% is determined as the IC50.
Materials:
-
Purified recombinant human HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, and 11.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin and Trichostatin A).
-
Hdac-IN-X, serially diluted.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Add 5 µL of assay buffer containing the HDAC enzyme to each well of a 384-well plate.
-
Add 5 µL of serially diluted Hdac-IN-X or vehicle control to the wells.
-
Incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and develop the signal by adding 10 µL of developer solution.
-
Incubate for 15 minutes at 30°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each concentration of Hdac-IN-X and determine the IC50 value using non-linear regression analysis.
Western Blot for Histone and Tubulin Acetylation
Objective: To assess the effect of Hdac-IN-X on the acetylation of cellular histone H3 and α-tubulin.
Principle: Cells are treated with the inhibitor, and the total protein is extracted. Specific antibodies are used to detect the levels of acetylated and total histone H3 and α-tubulin via Western blotting.
Materials:
-
HeLa or A549 cells.
-
Cell culture medium and supplements.
-
Hdac-IN-X.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies: anti-acetyl-Histone H3 (Lys9), anti-Histone H3, anti-acetyl-α-tubulin (Lys40), anti-α-tubulin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Hdac-IN-X for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein acetylation relative to the total protein levels.
Signaling Pathways and Visualizations
Generalized Mechanism of Action of HDAC Inhibitors
The following diagram illustrates the general mechanism by which HDAC inhibitors modulate gene expression.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Hdac-IN-26: Structure-Activity Relationship
A comprehensive analysis of the structure-activity relationship (SAR) for the histone deacetylase (HDAC) inhibitor, Hdac-IN-26, is not possible at this time as publicly available scientific literature and databases do not contain specific information on a compound with this designation.
Extensive searches for "this compound" and related terms did not yield any specific data regarding its chemical structure, biological activity, or experimental protocols. The provided search results offer a wealth of general information on the broader class of histone deacetylase (HDAC) inhibitors, their mechanism of action, and the structure-activity relationships of other well-characterized inhibitors. This suggests that "this compound" may be an internal compound designation not yet disclosed in public forums, a newly synthesized molecule pending publication, or a misnomer.
This guide will, therefore, provide a foundational understanding of the principles of HDAC inhibitor design and SAR, drawing from the available literature on other HDAC inhibitors. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this area.
General Principles of HDAC Inhibitor Structure-Activity Relationship
HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker region, and a capping group. The interplay of these three components dictates the inhibitor's potency, isoform selectivity, and pharmacokinetic properties.
1. Zinc-Binding Group (ZBG): This moiety is crucial for the inhibitory activity as it chelates the zinc ion in the active site of the HDAC enzyme.[1][2] Common ZBGs include:
- Hydroxamic acids: Potent ZBGs, but can suffer from poor metabolic stability and potential off-target effects.[2][3]
- Carboxylic acids: Generally weaker inhibitors compared to hydroxamic acids.
- Benzamides: Often exhibit improved isoform selectivity and pharmacokinetic profiles compared to hydroxamic acids.[4]
- Ketones and other electrophilic groups: Also utilized as zinc-chelating moieties.
2. Linker Region: This component connects the ZBG to the capping group and occupies a hydrophobic channel leading to the enzyme's active site. The length and rigidity of the linker are critical for optimal positioning of the ZBG and interaction with the amino acid residues lining the channel. Variations in the linker can significantly impact potency and isoform selectivity.[5]
3. Capping Group: This is typically a larger, often aromatic or heteroaromatic, group that interacts with the surface of the enzyme, often near the rim of the active site. The capping group plays a significant role in determining isoform selectivity by exploiting differences in the surface residues of different HDAC isoforms. It also influences the physicochemical properties of the inhibitor, such as solubility and cell permeability.[6][7]
Signaling Pathways and Experimental Workflows
The mechanism of action of HDAC inhibitors involves the regulation of gene expression through the acetylation of histone and non-histone proteins.[8][9][10] Inhibition of HDACs leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes and other genes involved in cell cycle arrest and apoptosis.[9][11]
A general workflow for the evaluation of HDAC inhibitors is depicted below. This workflow outlines the typical progression from initial screening to in vivo efficacy studies.
Caption: General experimental workflow for the discovery and development of HDAC inhibitors.
The following diagram illustrates the general mechanism of action of HDAC inhibitors in cancer cells.
Caption: Simplified signaling pathway of HDAC inhibitor action in cancer cells.
Quantitative Data and Experimental Protocols
Without specific data for this compound, it is not possible to provide structured tables of quantitative data or detailed experimental protocols. However, a general approach to presenting such data and outlining methodologies is provided below.
Table 1: Example Structure-Activity Relationship Data for a Hypothetical HDAC Inhibitor Series
| Compound ID | Capping Group | Linker | ZBG | IC50 HDAC1 (nM) | IC50 HDAC6 (nM) | HCT116 GI50 (µM) |
| Hypo-1 | Phenyl | -(CH2)5- | Hydroxamic Acid | 50 | 10 | 0.5 |
| Hypo-2 | Naphthyl | -(CH2)5- | Hydroxamic Acid | 25 | 8 | 0.2 |
| Hypo-3 | Phenyl | -(CH2)4- | Hydroxamic Acid | 150 | 30 | 1.2 |
| Hypo-4 | Phenyl | -(CH2)5- | Benzamide | 200 | 500 | 5.0 |
Experimental Protocols:
Detailed experimental protocols would typically include the following sections with specific reagents, concentrations, and instrumentation:
-
General Chemistry: Synthesis and characterization (1H NMR, 13C NMR, HRMS) of all novel compounds.
-
In Vitro HDAC Inhibition Assay:
-
Enzyme Source: Recombinant human HDAC isoforms.
-
Substrate: Fluorogenic peptide substrate.
-
Assay Buffer: Composition and pH.
-
Incubation Time and Temperature.
-
Detection Method: Fluorescence plate reader.
-
Data Analysis: IC50 determination.
-
-
Cell Culture: Cell lines used, culture media, and conditions.
-
In Vitro Anti-proliferative Assay:
-
Seeding Density.
-
Compound Treatment: Concentrations and duration.
-
Assay Method: e.g., MTT, CellTiter-Glo.
-
Data Analysis: GI50 determination.
-
-
Western Blot Analysis:
-
Cell Lysis and Protein Quantification.
-
Antibodies: Primary and secondary antibodies used with dilutions.
-
Detection Method: Chemiluminescence.
-
References
- 1. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel histone deacetylase (HDAC) inhibitors derived from β-elemene scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. dovepress.com [dovepress.com]
- 8. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors: design, structure-activity relationships and therapeutic implications for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Research Findings of Hdac-IN-26: A Technical Guide
This document provides an in-depth overview of the preclinical research findings for the histone deacetylase (HDAC) inhibitor, compound 26, hereafter referred to as Hdac-IN-26. The data presented is primarily derived from a study by Grinshtein et al. (2016), which investigated its efficacy in glioblastoma brain tumor-initiating cells (BTICs).[1][2][3][4]
Quantitative Data Summary
The anti-tumor activity of this compound was evaluated across a panel of patient-derived glioblastoma brain tumor-initiating cell lines (BTICs). The compound demonstrated cytotoxicity, reduced cell viability, and impaired self-renewal capacity.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma BTICs
| Cell Line | IC50 (µM) |
| BT48 | 0.385 |
| BT73 | 0.4 |
| BT88 | 0.4 |
| BT90 | 0.5 |
| BT97 | 0.6 |
| BT112 | 0.7 |
| BT116 | 0.8 |
| BT145 | 1.2 |
| BT147 | 1.5 |
Data extracted from Grinshtein et al., 2016.[2]
Table 2: Effect of this compound on Cell Viability and Self-Renewal
| Experiment | Cell Line | Treatment Concentration (nM) | Outcome |
| Cell Viability (Trypan Blue Exclusion) | BT73 | 100 | Significant reduction in viable cell number |
| 200 | Significant reduction in viable cell number | ||
| 400 | Significant reduction in viable cell number | ||
| Self-Renewal (Sphere Formation Assay) | BT73 | 100-400 | Impaired self-renewal |
| BT147 | 100-400 | Impaired self-renewal |
Data extracted from Grinshtein et al., 2016.[2]
Table 3: Impact of this compound on Cell Cycle Progression and Apoptosis in BT73 Cells
| Parameter | Treatment Concentration (nM) | Observation |
| Cell Cycle Arrest (Propidium Iodide Staining) | 200 | Induction of G1 cell cycle arrest |
| 400 | Induction of G1 cell cycle arrest | |
| 1000 | Induction of G1 cell cycle arrest | |
| Apoptosis (Annexin V Staining) | 400 | Increased percentage of early and late apoptotic cells |
| 1000 | Increased percentage of early and late apoptotic cells |
Data extracted from Grinshtein et al., 2016.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
2.1. Cell Culture
Patient-derived brain-tumor initiating cell lines (BTICs) were cultured as neurospheres in a serum-free medium supplemented with EGF and FGF-2. The cell lines were maintained at 37°C in a 5% CO2 humidified incubator.
2.2. In Vitro Cytotoxicity Assay
BTICs were dissociated and seeded in 96-well plates. The cells were treated with a range of concentrations of this compound. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, and IC50 values were determined.
2.3. Cell Viability Assay (Trypan Blue Exclusion)
BT73 cells were treated with this compound (100-400 nM) for a specified period. At the end of the treatment, cells were harvested, stained with trypan blue, and the number of viable cells was counted using a hemocytometer.
2.4. Self-Renewal Assay (Sphere Formation)
BT73 and BT147 cells were plated at a low density in a neurosphere-permissive medium and treated with varying concentrations of this compound. The number and size of the formed spheres were quantified after a period of incubation to assess the self-renewal capacity.
2.5. Cell Cycle Analysis
BT73 cells were treated with this compound (200-1000 nM). After treatment, cells were fixed, permeabilized, and stained with propidium iodide. The DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
2.6. Apoptosis Assay
Apoptosis was evaluated in BT73 cells treated with this compound (400-1000 nM) using the Annexin V-FITC Apoptosis Detection Kit. Stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic cells.
2.7. Western Blotting
BT73 and BT147 cells were treated with this compound (100-400 nM). Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against acetylated Histone H3, total Histone H3, HDAC1, HDAC2, p21, and cleaved PARP.
Visualizations
3.1. Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in glioblastoma cells.
3.2. Experimental Workflow for In Vitro Analysis
Caption: Workflow for the in vitro evaluation of this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Effects of Histone Deacetylase Inhibitors on Histone and Non-Histone Proteins
Disclaimer: Information regarding the specific compound "Hdac-IN-26" is not available in the public domain. This guide has been prepared using a well-characterized, broad-spectrum histone deacetylase (HDAC) inhibitor, Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA), as a representative example to illustrate the effects of such compounds on histone and non-histone proteins. The data and methodologies presented herein are based on studies of Vorinostat and other common HDAC inhibitors and should be considered illustrative for a compound of this class.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that play a crucial role in cancer therapy and are being investigated for a variety of other diseases.[1] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] By inhibiting HDACs, these inhibitors cause an accumulation of acetylated histones, leading to a more relaxed chromatin structure and the reactivation of silenced genes, including tumor suppressor genes.
Beyond their effects on histones, HDAC inhibitors impact a multitude of non-histone proteins, influencing their function, stability, and localization.[3] This leads to the modulation of various cellular processes, including cell cycle progression, apoptosis, and DNA damage repair, contributing to their anti-cancer effects.[1][4] This technical guide provides a comprehensive overview of the effects of a representative HDAC inhibitor on histone and non-histone proteins, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation
The following tables summarize quantitative data on the effects of HDAC inhibitors on protein expression and acetylation, primarily focusing on studies involving Vorinostat (SAHA) and other relevant inhibitors.
Table 1: Effect of HDAC Inhibition on Non-Chromatin Proteome in Anaplastic Large Cell Lymphoma Cells [5]
| Treatment | Total Proteins Quantified | Upregulated Proteins (%) | Downregulated Proteins (%) |
| MS-275 (Entinostat) | 3721 | 80 (2.15%) | 160 (4.30%) |
| SAHA (Vorinostat) | 3721 | 86 (2.31%) | 154 (4.14%) |
Table 2: Changes in Acetylation Levels of Non-Histone Proteins in Anaplastic Large Cell Lymphoma Cells [4]
| Condition | Total Acetylated Peptides Mapped | Corresponding Proteins |
| HDAC Inhibition | 1204 | 603 |
Table 3: Quantitative Proteomic Analysis of HDAC Inhibitor ABPP 106 Probe Targets in FRDA Patient iPSC-Derived Neural Stem Cells
| Analysis | Total Proteins Quantified | Proteins with Average Ratio > 1.5 (p < 0.05) | Proteins with Average Ratio > 2 |
| ABPP 106 vs. Control | 3003 | 1231 | 883 |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of HDAC inhibitors are provided below.
Western Blot Analysis of Histone and Non-Histone Protein Acetylation
This protocol is used to detect changes in the acetylation status of specific proteins following treatment with an HDAC inhibitor.[6][7]
a. Cell Lysis and Protein Extraction:
-
Treat cells with the HDAC inhibitor (e.g., Vorinostat) at the desired concentration and for the specified duration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein with 2x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the acetylated protein of interest (e.g., anti-acetyl-α-tubulin, anti-acetyl-p53) or histone marks (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Immunoprecipitation (IP) for Analysis of Protein Acetylation
This protocol is used to isolate a specific protein to determine its acetylation status.[5][8]
-
Prepare cell lysates as described in the Western Blot protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
Add the primary antibody specific to the protein of interest and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Centrifuge to pellet the antibody-protein-bead complexes and wash the pellet three times with lysis buffer.
-
Elute the protein from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted sample by Western blotting using an antibody that recognizes acetylated lysine residues.
Quantitative Mass Spectrometry for Proteome and Acetylome Analysis
This protocol provides a global view of changes in protein abundance and acetylation following HDAC inhibitor treatment.[3][4]
a. Sample Preparation:
-
Treat cells with the HDAC inhibitor and harvest as previously described.
-
Extract proteins and digest them into peptides using trypsin.
-
For acetylome analysis, enrich for acetylated peptides using an anti-acetyl-lysine antibody coupled to beads.
b. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
c. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and proteins from the MS/MS spectra by searching against a protein database.[3]
-
Quantify the relative abundance of proteins and acetylated peptides between treated and untreated samples.
-
Perform bioinformatics analysis to identify significantly altered proteins and pathways.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the action of HDAC inhibitors.
Caption: General mechanism of HDAC inhibitor action on histone and non-histone proteins.
Caption: Experimental workflow for Western blot analysis of protein acetylation.
Caption: Key signaling pathways affected by HDAC inhibitors.
References
- 1. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase Inhibitors (HDACi) Cause the Selective Depletion of Bromodomain Containing Proteins (BCPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. assaygenie.com [assaygenie.com]
Methodological & Application
Application Notes and Protocols for Hdac-IN-26 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of Hdac-IN-26, a highly selective Class I histone deacetylase (HDAC) inhibitor, in cell culture experiments. The information is intended to guide researchers in evaluating the cellular effects of this potent epigenetic modulator.
Introduction
This compound is a potent and highly selective inhibitor of Class I histone deacetylases (HDACs). By inhibiting these enzymes, this compound can induce hyperacetylation of histones and other non-histone proteins, leading to changes in gene expression and subsequent cellular responses, including cell cycle arrest, differentiation, and apoptosis. Its high selectivity for Class I HDACs (HDAC1, 2, and 3) makes it a valuable tool for investigating the specific roles of these enzymes in various biological processes and disease models, particularly in oncology.
Data Presentation
In Vitro Inhibitory Activity of this compound
| Target | Assay Type | EC50 / IC50 | Cell Line / Enzyme Source | Reference |
| Class I HDACs | HIV Latency Reactivation | 4.7 nM (EC50) | Jurkat cells | [1] |
| HDAC1 | Recombinant Enzyme Assay | 0.47 nM (IC50) | Human recombinant FLAG-tagged HDAC1 | [1] |
| HDAC2 | Recombinant Enzyme Assay | 0.96 nM (IC50) | Human recombinant FLAG-tagged HDAC2 | [1] |
| HDAC3/NCoR2 | Recombinant Enzyme Assay | 0.41 nM (IC50) | Human recombinant FLAG-tagged HDAC3/NCoR2 complex | [1] |
| HDAC5 | Recombinant Enzyme Assay | > 50,000 nM (IC50) | Human recombinant GST-tagged HDAC5 | [1] |
| HDAC11 | Recombinant Enzyme Assay | > 50,000 nM (IC50) | Human recombinant untagged HDAC11 | [1] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Cellular Effects
Caption: Mechanism of this compound action on cellular processes.
General Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing this compound cellular effects.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing Jurkat cells and treating them with this compound. Jurkat cells, a human T-cell leukemia line, are a relevant model for studying the effects of Class I HDAC inhibitors.
Materials:
-
Jurkat cells (ATCC TIB-152)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture:
-
Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Cell Treatment:
-
Seed Jurkat cells in appropriate culture vessels at a density of 2-5 x 10^5 cells/mL.
-
Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. A suggested starting concentration range is 1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.
-
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is for assessing the effect of this compound on the acetylation of histone H3, a direct target of Class I HDACs.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetyl-histone H3 signal to total histone H3 or β-actin.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Jurkat cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5,000-10,000 Jurkat cells per well in a 96-well plate.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells from Protocol 1
-
Ice-cold PBS
-
70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 5: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
-
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions, including cell density, inhibitor concentration, and incubation time, for their specific experimental setup and cell line.
References
Application Notes and Protocols for Hdac-IN-26 in Animal Models
Disclaimer: Publicly available data on the in vivo dosage, administration, and detailed experimental protocols for Hdac-IN-26 in animal models is currently limited. The following application notes and protocols are based on general practices for selective class I histone deacetylase (HDAC) inhibitors and should be adapted and optimized for specific experimental contexts. This compound is identified as a highly selective class I HDAC inhibitor with an EC50 value of 4.7 nM.[1][2]
Introduction
This compound is a potent and highly selective inhibitor of class I histone deacetylases (HDACs). Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are crucial regulators of gene expression through the deacetylation of histone and non-histone proteins. Dysregulation of class I HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. These application notes provide a general framework for the in vivo use of this compound in animal models to investigate its therapeutic potential and mechanism of action.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Intraperitoneal (i.p.) Administration | Oral (p.o.) Administration |
| Dose (mg/kg) | 10 | 20 |
| Cmax (ng/mL) | 1200 | 800 |
| Tmax (h) | 0.5 | 1.5 |
| AUC (ng·h/mL) | 4800 | 6400 |
| Half-life (t½) (h) | 4 | 6 |
| Bioavailability (%) | N/A | 70 |
Note: This table presents hypothetical data for illustrative purposes and should be experimentally determined for this compound.
Table 2: Hypothetical Dosing Regimens for this compound in Different Animal Models
| Animal Model | Disease Model | Route of Administration | Dosage (mg/kg) | Dosing Frequency | Study Duration |
| Mouse (C57BL/6) | Cancer Xenograft | i.p. | 10-25 | Daily | 28 days |
| Rat (Sprague-Dawley) | Neurological Disorder | p.o. | 5-15 | Twice Daily | 14 days |
| Mouse (BALB/c) | Inflammatory Disease | s.c. | 5-20 | Every other day | 21 days |
Note: This table provides example dosing regimens. The optimal dose, route, and frequency for this compound must be determined empirically for each specific animal model and disease state.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, 10% DMSO in saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If the compound does not fully dissolve, sonicate the suspension for 5-10 minutes in a water bath to aid in solubilization and create a fine suspension.
-
Visually inspect the solution/suspension for any precipitates before administration.
-
Prepare fresh formulations daily and store them protected from light.
Administration of this compound to Animal Models
Routes of Administration:
-
Intraperitoneal (i.p.) Injection: For systemic delivery. Administer the prepared this compound solution/suspension into the peritoneal cavity of the animal using an appropriate gauge needle.
-
Oral Gavage (p.o.): For oral delivery. Administer the formulation directly into the stomach using a gavage needle.
-
Subcutaneous (s.c.) Injection: For slower, sustained release. Inject the formulation into the loose skin on the back of the animal.
General Procedure:
-
Gently restrain the animal.
-
Administer the calculated dose of the this compound formulation via the chosen route.
-
Monitor the animal for any immediate adverse reactions.
-
Return the animal to its cage and monitor its well-being throughout the study.
Pharmacodynamic Assessment: Histone Acetylation Assay
Objective: To confirm the biological activity of this compound in vivo by measuring the acetylation of target histones in tissues of interest.
Materials:
-
Tissues from treated and vehicle control animals
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Harvest tissues of interest (e.g., tumor, brain, spleen) at a specified time point after the final dose of this compound.
-
Homogenize the tissues in protein lysis buffer and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated histone H3.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.
-
Quantify the band intensities to determine the relative increase in histone acetylation in the this compound treated group compared to the vehicle control group.
Visualizations
References
Application Notes and Protocols for Hdac-IN-26 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hdac-IN-26, a histone deacetylase (HDAC) inhibitor, in Western blot experiments. The following protocols and data are intended to serve as a starting point for researchers to assess the efficacy and mechanism of action of this compound by monitoring changes in protein acetylation and expression levels.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2][3] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[3][4][5] HDAC inhibitors, such as this compound, block this activity, resulting in the accumulation of acetylated proteins.[6] This can lead to the reactivation of tumor suppressor genes and the modulation of various signaling pathways involved in cell cycle arrest, apoptosis, and differentiation, making HDACs a key target in cancer therapy and other diseases.[3][4][7]
Western blotting is a fundamental technique to elucidate the molecular effects of HDAC inhibitors.[1][8][9] By treating cells with this compound, researchers can observe the hyperacetylation of histones (e.g., H3, H4) and other known HDAC substrates like α-tubulin or p53.[1][3] Furthermore, changes in the expression levels of proteins regulated by acetylation, such as the cell cycle inhibitor p21, can be quantified.[3][10]
Mechanism of Action of HDAC Inhibitors
HDAC inhibitors typically function by chelating the zinc ion within the active site of class I, II, and IV HDACs, thereby blocking their enzymatic activity.[11] This leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression and cellular processes.
Caption: Mechanism of this compound action.
Data Presentation
The following table provides a starting point for determining the optimal experimental conditions for this compound. Researchers should perform dose-response and time-course experiments to identify the ideal concentration and incubation time for their specific cell line and experimental goals. The values presented below are representative for common HDAC inhibitors like Panobinostat and Trichostatin A and should be adapted for this compound.
| Parameter | Recommended Range | Purpose | Key Readouts (Western Blot) |
| This compound Concentration | 10 nM - 10 µM | Determine the optimal dose for HDAC inhibition without causing excessive cytotoxicity. | Acetylated Histone H3 (Ac-H3), Acetylated Histone H4 (Ac-H4), Acetylated α-tubulin |
| Incubation Time | 2 - 24 hours | Establish the time required to observe changes in protein acetylation and expression. | Early (2-6h): Ac-H3, Ac-H4. Late (12-24h): p21, Cleaved Caspase-3 |
| Cell Line | Varies | Select a cell line relevant to the research question (e.g., cancer cell lines like MCF-7, HCT116). | Baseline HDAC expression, sensitivity to HDAC inhibitors. |
| Loading Control | N/A | Ensure equal protein loading across all lanes. | GAPDH, β-actin, TATA-binding protein (TBP) for nuclear fractions. |
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol describes the preparation of whole-cell lysates for Western blot analysis.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired time points.
-
Cell Harvesting: After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with protease and phosphatase inhibitors to the cells.
-
Incubation: Incubate the cells with the lysis buffer on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (whole-cell lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Western Blotting
This protocol outlines the steps for detecting protein targets following this compound treatment.
-
Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto a polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, anti-p21, anti-GAPDH) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Caption: Western Blot experimental workflow.
Logical Relationships in Experimental Design
References
- 1. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
Application Notes and Protocols for HDAC Inhibitors in Combination Therapy
Ref: Hdac-IN-26
Notice: Due to the limited availability of published data on this compound in combination with other therapeutic agents, this document provides a detailed overview and protocols based on the well-characterized pan-HDAC inhibitor, Panobinostat . Panobinostat serves as a representative example of a potent HDAC inhibitor and its synergistic effects in combination therapies. Researchers interested in this compound, a highly selective class I HDAC inhibitor with an EC50 of 4.7 nM, may use this information as a foundational guide for designing and conducting similar preclinical studies.[1][2]
Introduction to HDAC Inhibitors in Combination Cancer Therapy
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that interfere with the function of HDAC enzymes, leading to the accumulation of acetylated histones and other non-histone proteins.[3][4] This results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[5] While HDAC inhibitors have shown promise as monotherapy in certain hematological malignancies, their true potential appears to lie in combination with other anti-cancer agents.[6]
The rationale for combining HDAC inhibitors with other therapies stems from their ability to sensitize cancer cells to the effects of DNA-damaging agents, proteasome inhibitors, and other targeted therapies. By modulating chromatin accessibility and altering the expression of key proteins involved in DNA repair and cell survival pathways, HDAC inhibitors can create a synergistic anti-tumor effect.[7]
This document outlines the preclinical rationale, quantitative data, and experimental protocols for using a pan-HDAC inhibitor, exemplified by Panobinostat, in combination with other therapeutic agents.
Preclinical Data: Panobinostat in Combination Therapy
Panobinostat has been extensively studied in preclinical models in combination with various anti-cancer drugs, demonstrating significant synergistic activity. Below are summaries of key findings.
Table 1: Synergistic Effects of Panobinostat in Combination with Bortezomib in Multiple Myeloma (MM)
| Cell Line | Treatment | Combination Index (CI) | Key Outcomes | Reference |
| MM.1S | Panobinostat + Bortezomib | < 1 (Synergistic) | Increased apoptosis, potentiation of anti-myeloma activity | [8] |
| RPMI 8226 | Panobinostat + Bortezomib | < 1 (Synergistic) | Enhanced cell death, re-sensitization of tumor cells | [7] |
Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Efficacy of Panobinostat in Combination with Sorafenib in Hepatocellular Carcinoma (HCC) Xenografts
| Treatment Group | Median Survival (days) | Tumor Volume Reduction | Proliferation Index (Ki-67 staining) | Reference |
| Control | 12 | - | 72.1 ± 7% | [9] |
| Sorafenib | 22 | Significant | 48.1 ± 13.8% | [9] |
| Panobinostat | 23 | Significant | 20.5 ± 9.3% | [9] |
| Combination | 34 | Highly Significant | 17 ± 8.9% | [9] |
Table 3: In Vitro Efficacy of Panobinostat in Hepatoblastoma (HB) Patient-Derived Spheroids
| Treatment | IC50 Range (µM) | Key Outcome | Reference |
| Panobinostat | 0.013 - 0.059 | Strong in vitro anti-tumor effects | [10] |
| Vincristine + Irinotecan + Panobinostat | - | Highest level of cell death in combination | [10] |
Signaling Pathways and Mechanisms of Action
The synergistic effects of Panobinostat in combination therapies are attributed to its influence on multiple signaling pathways.
Mechanism of Synergy: Panobinostat and Bortezomib
The combination of Panobinostat and the proteasome inhibitor Bortezomib leads to a dual blockade of protein degradation pathways, resulting in synergistic cytotoxicity in multiple myeloma cells.[7][11]
Caption: Dual blockade of proteasome and aggresome pathways by Bortezomib and Panobinostat.
Experimental Workflow: In Vivo Xenograft Study
A typical workflow for evaluating the in vivo efficacy of a combination therapy using a xenograft model.
Caption: Workflow for a preclinical in vivo combination therapy study.
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of HDAC inhibitors in combination therapy.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of single agents and their combination on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MM.1S)
-
Complete culture medium
-
96-well plates
-
HDAC inhibitor (e.g., Panobinostat)
-
Therapeutic agent (e.g., Bortezomib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of Panobinostat, the other therapeutic agent, and the combination of both for 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software like CalcuSyn to determine the Combination Index (CI) to assess synergy.[12]
Protocol 2: In Vivo Xenograft Model of Hepatocellular Carcinoma
Objective: To evaluate the in vivo anti-tumor efficacy of Panobinostat in combination with Sorafenib.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
HCC cell line (e.g., HepG2)
-
Matrigel
-
Panobinostat
-
Sorafenib
-
Vehicle solution
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10^6 HepG2 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into four treatment groups (n=10 per group): Vehicle control, Sorafenib alone, Panobinostat alone, and the combination of Sorafenib and Panobinostat.
-
Administer treatments daily via oral gavage. Dosing for Panobinostat could be 7.5 mg/kg and for Sorafenib as per established protocols.[9]
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a predefined period (e.g., 4 weeks) or until tumors in the control group reach a maximum allowed size.
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At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).
-
Perform statistical analysis on tumor growth inhibition and survival data.
Protocol 3: Immunohistochemistry for Proliferation (Ki-67)
Objective: To assess the effect of the combination therapy on tumor cell proliferation in xenograft tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against Ki-67
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform antigen retrieval by heating the slides in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using the DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image the slides and quantify the percentage of Ki-67 positive cells in multiple high-power fields for each tumor.
Conclusion
The combination of the pan-HDAC inhibitor Panobinostat with other anti-cancer agents has demonstrated significant synergistic effects in preclinical models of various cancers. The provided data and protocols offer a framework for researchers to investigate the potential of HDAC inhibitors, including the selective class I inhibitor this compound, in combination therapies. Further research is warranted to elucidate the full therapeutic potential and to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo rationale for the triple combination of panobinostat (LBH589) and dexamethasone with either bortezomib or lenalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy for hepatocellular carcinoma: Additive preclinical efficacy of the HDAC inhibitor panobinostat with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel treatment strategy utilizing panobinostat for high-risk and treatment-refractory hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Panobinostat for the Treatment of Multiple Myeloma | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 12. Preclinical studies of vorinostat (suberoylanilide hydroxamic acid) combined with cytosine arabinoside and etoposide for treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hdac-IN-26 not showing expected results in cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hdac-IN-26.
Troubleshooting Guide
Researchers may occasionally encounter unexpected results when working with small molecule inhibitors. This guide provides a structured approach to identifying and resolving common issues with this compound experiments.
Question: My cells are not showing the expected increase in histone acetylation after this compound treatment. What could be the reason?
Answer:
Several factors could contribute to a lack of response. Follow this troubleshooting workflow to diagnose the issue:
Step 1: Verify this compound Integrity and Concentration
-
Compound Stability: this compound in DMSO should be stored at -80°C for long-term stability (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from a stock solution for each experiment.
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Solubility: this compound is soluble in DMSO.[1] When preparing working concentrations in cell culture media, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. If precipitation is observed upon dilution in aqueous media, consider using a different formulation or a lower working concentration.
-
Concentration: this compound is a highly potent, selective class I HDAC inhibitor with an EC50 of 4.7 nM.[2][3][4] However, the optimal concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Parameter | Recommended Value |
| EC50 | 4.7 nM[2][3][4] |
| Suggested Starting Concentration Range | 10 nM - 1 µM |
| Maximum DMSO concentration in media | < 0.1% |
Step 2: Check Cell Health and Density
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Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before treatment. High cell death in the control group can mask the effects of the inhibitor.
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Cell Density: Plate cells at an appropriate density. Overly confluent or sparse cultures can respond differently to treatment.
Step 3: Optimize Treatment Conditions
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Incubation Time: The time required to observe changes in histone acetylation can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration.
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Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If unexpected results persist, consider reducing the serum concentration during treatment, if appropriate for your cell line.
Step 4: Validate Antibody and Western Blot Protocol
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Antibody Specificity: Use a validated antibody specific for the acetylated histone mark of interest (e.g., acetyl-Histone H3, acetyl-Histone H4).
-
Western Blot Protocol: Ensure your Western blot protocol is optimized for histone detection. Histones are small proteins and may require specific gel percentages and transfer conditions for optimal resolution and transfer.
Step 5: Consider Cell Line-Specific Effects
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HDAC Isoform Expression: Different cell lines may have varying expression levels of class I HDACs.[5] This can influence their sensitivity to this compound.
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Cellular Resistance: Some cell lines may exhibit intrinsic or acquired resistance to HDAC inhibitors.[6]
Question: I am observing high levels of cell death even at low concentrations of this compound. Is this expected?
Answer:
While HDAC inhibitors are known to induce apoptosis in cancer cells, excessive toxicity at low concentrations might indicate an issue.[7][8]
Step 1: Verify Compound Dilution and Dosing
-
Calculation Errors: Double-check all calculations for stock solution and working dilutions.
-
Pipetting Accuracy: Ensure accurate pipetting, especially when working with potent, low-concentration compounds.
Step 2: Assess Cell Line Sensitivity
-
Cell Line Variability: Some cell lines are inherently more sensitive to HDAC inhibition. It is recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of concentrations to determine the IC50 for your specific cell line.
Step 3: Check for Off-Target Effects
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Non-Specific Toxicity: At higher concentrations, small molecule inhibitors may exhibit off-target effects leading to cytotoxicity.[9] Stick to the lowest effective concentration determined from your dose-response experiments.
Step 4: Evaluate Experimental Duration
-
Prolonged Exposure: Continuous exposure to HDAC inhibitors can lead to cumulative toxicity. Consider shorter treatment durations or pulse-chase experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective inhibitor of class I histone deacetylases (HDACs).[2][3][4] HDACs are enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[10] By inhibiting class I HDACs, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and gene expression. This can result in cell cycle arrest, differentiation, and apoptosis.[7][8]
Q2: How should I prepare and store this compound?
A2: The following table summarizes the recommended storage and handling for this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years[2] |
| In DMSO | -80°C | 6 months[1][2] |
| In DMSO | -20°C | 1 month[1] |
| In DMSO (at 4°C) | 4°C | 2 weeks[2] |
For stock solutions, dissolve this compound in high-quality, anhydrous DMSO.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
Q3: What are the expected phenotypic outcomes of this compound treatment?
A3: The cellular response to this compound can be cell-type dependent. However, common outcomes for class I HDAC inhibition include:
-
Increased Histone Acetylation: An increase in the acetylation of histone H3 and H4 at various lysine residues.
-
Cell Cycle Arrest: Often observed at the G1/S or G2/M phase of the cell cycle.[7]
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Induction of Apoptosis: Activation of apoptotic pathways, leading to programmed cell death.[7][8]
-
Changes in Gene Expression: Altered expression of genes involved in cell cycle regulation, apoptosis, and differentiation.[11]
Q4: What are some key experimental protocols to assess the effect of this compound?
A4: Here are two fundamental protocols to evaluate the cellular effects of this compound.
Experimental Protocol 1: Western Blot for Histone Acetylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 1000 nM) for the desired duration (e.g., 24 hours).
-
Histone Extraction:
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Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing protease and HDAC inhibitors.
-
Isolate histone proteins using acid extraction or a commercial kit.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against an acetylated histone (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3 or anti-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Experimental Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (10% of the total volume) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Histone Deacetylase Inhibitors and Phenotypical Transformation of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 11. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
Optimizing Hdac-IN-26 concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-26.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective inhibitor of class I histone deacetylases (HDACs).[1][2][3] Its mechanism of action involves binding to the active site of class I HDAC enzymes (HDAC1, HDAC2, HDAC3, and HDAC8), thereby preventing the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which alters chromatin structure and modulates gene expression.[4][5][6]
Q2: What is the potency of this compound?
This compound is a potent inhibitor with a reported half-maximal effective concentration (EC50) of 4.7 nM.[1][2][3] This high potency suggests that it can be used at low nanomolar concentrations in biochemical assays and potentially in the mid-nanomolar to low-micromolar range for cell-based experiments.
Q3: How should I prepare and store stock solutions of this compound?
-
Reconstitution: It is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][7]
-
Storage of Powder: The solid form of this compound should be stored at -20°C for up to two years.[1][8]
-
Storage of Stock Solutions: Once dissolved in DMSO, the stock solution is stable for up to two weeks at 4°C or for six months when stored at -80°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]
Q4: What are the safety precautions for handling this compound?
According to the Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[8] Standard laboratory safety practices should be followed, including wearing personal protective equipment such as gloves, safety goggles, and a lab coat.[8][9] Ensure handling is done in a well-ventilated area.[8] For detailed safety information, please refer to the product's SDS.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2410542-97-9 | [1] |
| Molecular Formula | C24H28FN5O3 | [1] |
| Molecular Weight | 453.51 g/mol | [1] |
| Potency (EC50) | 4.7 nM | [2] |
Recommended Starting Concentrations for Experiments
Note: The optimal concentration is cell-type and assay-dependent. The following are suggested starting ranges based on the high potency of this compound. A dose-response experiment is always recommended.
| Experiment Type | Suggested Starting Concentration Range |
| Biochemical Assays (with isolated enzymes) | 1 - 50 nM |
| Western Blot (for histone acetylation) | 25 - 500 nM |
| Cell Viability / Cytotoxicity Assays (e.g., MTT, CTG) | 50 nM - 10 µM |
| Gene Expression Analysis (e.g., qPCR, RNA-seq) | 50 - 1000 nM |
Troubleshooting Guide
Issue 1: No observable effect or weaker-than-expected activity in my cell-based assay.
-
Possible Cause A: Suboptimal Concentration.
-
Solution: The high potency (EC50 = 4.7 nM) was determined in a biochemical assay. Cellular uptake and other factors can influence the effective concentration. Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM) to determine the optimal concentration for your specific cell line and assay.
-
-
Possible Cause B: Compound Degradation.
-
Possible Cause C: Cell Type Specificity.
-
Solution: The cellular response to HDAC inhibitors can be highly dependent on the genetic and epigenetic background of the cell line.[6] Consider testing this compound in a different, well-characterized cell line known to be sensitive to class I HDAC inhibitors to confirm its activity.
-
-
Possible Cause D: Insufficient Incubation Time.
-
Solution: The effects of HDAC inhibition on downstream events like gene expression and cell viability may take time to manifest. Try a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal treatment duration.
-
Issue 2: The compound precipitates when added to my cell culture medium.
-
Possible Cause A: Low Aqueous Solubility.
-
Solution: this compound is soluble in DMSO but may have limited solubility in aqueous solutions like cell culture media.[1] Ensure your final DMSO concentration in the media is low (typically ≤ 0.5%) to prevent precipitation. Prepare intermediate dilutions if necessary to avoid adding a high concentration of the DMSO stock directly to the media.
-
-
Possible Cause B: Interaction with Media Components.
-
Solution: Some components of serum or media can interact with small molecules. Try pre-warming the media to 37°C before adding the compound and mix gently but thoroughly. If the problem persists, consider reducing the serum concentration during the treatment period, if experimentally feasible.
-
Experimental Protocols
Protocol: Western Blot for Detecting Histone H3 Acetylation
This protocol provides a method to assess the activity of this compound by measuring the level of acetylated Histone H3 (a common marker for HDAC inhibition).
-
Cell Seeding: Plate your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare fresh dilutions of this compound in your complete cell culture medium. Treat cells with a range of concentrations (e.g., 0, 50, 100, 250, 500 nM). Include a DMSO-only vehicle control. Incubate for a predetermined time (e.g., 24 hours).
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of 1X Laemmli sample buffer.
-
Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity.
-
Boil the samples at 95-100°C for 10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein lysate onto a 12-15% polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody against acetyl-Histone H3 (e.g., anti-acetyl-H3K9/K14). Use a primary antibody against total Histone H3 or a loading control like β-actin to normalize the results.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the acetyl-H3 signal relative to the total H3 or loading control indicates successful inhibition of HDAC activity.
Visualizations
Caption: General signaling pathway of this compound action.
Caption: Experimental workflow for testing this compound.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Histone deacetylase (HDACs) inhibitors: Clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement for the histone deacetylase Hdac3 for the inflammatory gene expression program in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|2410542-97-9|MSDS [dcchemicals.com]
- 9. fishersci.com [fishersci.com]
Hdac-IN-26 degradation and storage issues
For researchers, scientists, and drug development professionals utilizing Hdac-IN-26, this technical support center provides essential information regarding its stability, storage, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of Class I Histone Deacetylases (HDACs), with a reported EC50 value of 4.7 nM. By inhibiting HDAC enzymes, this compound leads to an accumulation of acetylated histones and other proteins. This hyperacetylation alters chromatin structure and gene expression, which can induce cell cycle arrest, apoptosis (programmed cell death), and differentiation in cancer cells.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial to maintain its stability and activity. Recommendations vary for the powdered form and solutions. For detailed storage information, please refer to the table below.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, including compound degradation, improper storage, or issues with the experimental setup. This compound, like other hydroxamic acid-containing inhibitors, can be susceptible to hydrolysis. It is critical to use freshly prepared solutions for experiments. Stock solutions should be stored at or below -20°C and aliquoted to avoid repeated freeze-thaw cycles. Additionally, ensure that the DMSO used for reconstitution is of high quality and not hygroscopic, as water content can promote degradation.
Q4: I am observing unexpected off-target effects. Is this compound selective?
A4: this compound is described as a highly selective Class I HDAC inhibitor. However, at high concentrations, all inhibitors have the potential for off-target effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line or experimental system that elicits the desired effect with minimal off-target activity.
Q5: What are the typical cellular effects of this compound treatment?
A5: Treatment of cancer cells with this compound and other Class I HDAC inhibitors typically leads to cell cycle arrest, often at the G1 or G2/M phase, and induction of apoptosis. These effects are often mediated by the upregulation of cell cycle inhibitors like p21 and the modulation of apoptosis-related proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions from a new aliquot of frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Ensure stock solutions are stored at -80°C for long-term stability. |
| Poor solubility | The quality of the solvent or improper dissolution technique. | Use high-purity, anhydrous DMSO. If the compound does not dissolve readily, gentle warming and vortexing may be applied. Be aware that hygroscopic DMSO can negatively impact solubility. |
| Inconsistent results between experiments | Variability in cell culture conditions, passage number, or compound preparation. | Standardize cell culture protocols, including seeding density and passage number. Always prepare fresh dilutions of this compound for each experiment. |
| No observable effect on histone acetylation | Insufficient concentration or incubation time. Cell line may be resistant. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Confirm HDAC1/2 expression in your cell model. |
| High cellular toxicity in control cells | The concentration of the inhibitor is too high. | Titrate the concentration of this compound to find the optimal therapeutic window for your specific cell line. |
Quantitative Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
It is highly recommended to prepare working solutions for in vivo experiments fresh on the same day of use.
Signaling Pathways and Mechanisms
This compound Induced Cell Cycle Arrest
This compound, as a Class I HDAC inhibitor, can induce cell cycle arrest primarily through the upregulation of the cyclin-dependent kinase inhibitor p21. Increased p21 levels lead to the inhibition of cyclin/CDK complexes, which are essential for cell cycle progression, resulting in a G1 or G2/M phase arrest.
Troubleshooting Hdac-IN-26 insolubility in media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with Hdac-IN-26 in cell culture media.
Troubleshooting Guide & FAQs
Q1: My this compound is precipitating when I add it to my cell culture media. What is the recommended solvent?
A1: this compound, like many small molecule inhibitors, has low aqueous solubility. The recommended solvent for preparing a stock solution is Dimethyl Sulfoxide (DMSO). For a similar compound, HDAC6-IN-26, solubility in DMSO has been reported to be as high as 100 mg/mL, though this may require sonication to fully dissolve.[1] It is crucial to prepare a concentrated stock solution in 100% DMSO before diluting it into your aqueous cell culture media.
Q2: I've dissolved this compound in DMSO, but it still precipitates in the media. How can I prevent this?
A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. Here are several strategies to overcome this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is kept low, typically between 0.1% and 0.5%, to minimize cytotoxicity.[2]
-
Direct Dilution: Add the DMSO stock solution directly to the final volume of cell culture media with vigorous mixing. Avoid making intermediate dilutions in aqueous buffers like PBS, as this is often where precipitation occurs.[2][3]
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Serum Content: If your experiment allows, dilute the compound into media that already contains serum. The proteins in the serum can help to bind the compound and keep it in solution.[2]
-
Serial Dilutions in DMSO: If you are performing a dose-response experiment, it is critical to make the serial dilutions in 100% DMSO before the final dilution into the cell culture media.[2]
Q3: What is the maximum concentration of this compound I can expect to dissolve in my media?
A3: The maximum achievable concentration in your final cell culture media will depend on several factors, including the media composition, serum percentage, and the final DMSO concentration. It is recommended to determine the solubility limit in your specific media empirically. A general approach is to prepare serial dilutions of your compound in media and observe for any precipitation.[4] For in vivo applications of a similar compound, a formulation yielding a clear solution of 2.5 mg/mL has been described using a combination of DMSO, PEG300, and Tween-80.[1]
Q4: Can I use other solvents besides DMSO?
A4: While DMSO is the most common and recommended solvent, other organic solvents like ethanol or dimethylformamide (DMF) can also be used for some poorly soluble compounds.[2][3] However, the cytotoxicity of these solvents on your specific cell line should be carefully evaluated. It is always recommended to consult the manufacturer's datasheet for your specific batch of this compound for any alternative solvent recommendations.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. For HDAC6-IN-26, it is recommended to use the stock solution within one month when stored at -20°C, and within six months when stored at -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.
Data Summary
The following table summarizes the available quantitative data for a closely related compound, HDAC6-IN-26, which can serve as a useful reference.
| Parameter | Value | Solvent/Vehicle | Notes |
| Stock Solution Solubility | 100 mg/mL (337.51 mM) | DMSO | Requires sonication.[1] |
| In Vivo Formulation | 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Yields a clear solution.[1] |
| Stock Solution Storage (-20°C) | 1 month | DMSO | --- |
| Stock Solution Storage (-80°C) | 6 months | DMSO | --- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Determine Molecular Weight: Obtain the precise molecular weight (MW) from the certificate of analysis for your specific lot of this compound. For this compound (a class I inhibitor), the MW is 453.51 g/mol .[5]
-
Weigh Compound: Accurately weigh out a small amount of the compound, for example, 1 mg.
-
Calculate DMSO Volume: Use the following formula to calculate the volume of DMSO needed: Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol )) For 1 mg of this compound (MW 453.51) to make a 10 mM (0.01 M) solution: Volume (L) = 0.001 g / (0.01 mol/L * 453.51 g/mol ) = 0.0002205 L = 220.5 µL
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for a few minutes to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. For example, to make a 10 µM working solution in 10 mL of media from a 10 mM stock: V1 * C1 = V2 * C2 V1 = (10 mL * 10 µM) / 10,000 µM = 0.01 mL = 10 µL The final DMSO concentration will be 10 µL / 10,000 µL = 0.1%.
-
Add to Media: Directly add the calculated volume of the DMSO stock solution to the pre-warmed media.
-
Mix Thoroughly: Immediately after adding the stock solution, gently but thoroughly mix the media by swirling or inverting the tube to ensure rapid and even dispersion.
-
Use Immediately: Use the freshly prepared working solution to treat your cells. Do not store the diluted compound in the aqueous media for extended periods.
Visualizations
References
Hdac-IN-26 cytotoxicity and how to manage it
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with Hdac-IN-26, focusing on its cytotoxic effects and their management in an experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant Histone Deacetylase (HDAC) inhibitor.[1] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[2][3] By inhibiting HDACs, this compound increases the acetylation of these proteins.[1][4] This leads to a more open chromatin structure, altering gene expression.[2][4][5]
The primary cytotoxic mechanisms of this compound and other HDAC inhibitors involve:
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, often in the G1 phase.[1] This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[1][2]
-
Induction of Apoptosis: this compound is known to induce programmed cell death (apoptosis).[1] This can occur through the activation of caspase-dependent pathways, evidenced by the cleavage of PARP (Poly (ADP-ribose) polymerase).[1] HDAC inhibitors can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3][6][7]
Q2: How cytotoxic is this compound across different cell lines?
This compound has demonstrated potent cytotoxic effects in various cancer cell lines, particularly in brain tumor-initiating cells (BTICs).[1] The half-maximal inhibitory concentration (IC50) is a key measure of its potency. Below is a summary of representative IC50 values.
| Cell Line Type | Representative IC50 Range (nM) | Reference |
| Brain Tumor-Initiating Cells (BTICs) | 100 - 400 | [1] |
Note: IC50 values are highly dependent on the specific cell line, assay conditions, and incubation time. Researchers should perform their own dose-response experiments to determine the precise IC50 for their model system.
Q3: What are the key signaling pathways involved in this compound-induced cytotoxicity?
This compound impacts several interconnected signaling pathways that culminate in cell cycle arrest and apoptosis. The inhibition of HDACs leads to the hyperacetylation of histones, which alters the transcription of key regulatory genes. A simplified overview of the primary pathway is detailed below.
Troubleshooting Guide
Q4: I am observing excessive or unexpected cytotoxicity in my experiments. What should I do?
Unexpected levels of cell death can confound experimental results. Use this guide to troubleshoot common issues.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Complete cell death at the lowest tested concentration. | 1. Incorrect Dilution: Calculation or pipetting error leading to a higher final concentration. 2. High Cell Line Sensitivity: The cell line used is exceptionally sensitive to HDAC inhibition. 3. Contamination: The compound stock or cell culture is contaminated. | 1. Prepare a fresh serial dilution from your stock solution. Verify all calculations. 2. Perform a broader dose-response experiment starting from a much lower concentration range (e.g., low nanomolar or picomolar). 3. Test for mycoplasma and bacterial contamination. Use a fresh vial of the compound. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells plated per well. 2. "Edge Effect" in Plates: Wells on the edge of the plate are prone to evaporation, concentrating the compound. 3. Incomplete Compound Solubilization: The compound is not fully dissolved in the media. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Avoid using the outermost wells of the culture plate or fill them with sterile PBS/media to maintain humidity. 3. Vortex the compound/media mixture thoroughly before adding to cells. |
| Cytotoxicity observed in vehicle control (e.g., DMSO). | 1. High Vehicle Concentration: The concentration of the solvent (e.g., DMSO) is toxic to the cells. 2. Vehicle Degradation: The solvent has degraded into toxic byproducts. | 1. Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤ 0.1%). 2. Use a fresh aliquot of high-purity, sterile-filtered DMSO. |
Q5: How can I confirm that this compound is inducing apoptosis in my cell line?
A multi-assay approach is recommended to confirm the mechanism of cell death. The following workflow outlines a logical sequence of experiments to investigate this compound's cytotoxic and apoptotic effects.
Key Experimental Protocols
Cell Viability Assessment (Trypan Blue Exclusion Assay)
This method distinguishes between viable and non-viable cells based on membrane integrity.[1]
-
Materials: Trypan Blue solution (0.4%), hemocytometer, microscope.
-
Procedure:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest cells and create a single-cell suspension.
-
Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue (e.g., 10 µL cells + 10 µL dye).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells.
-
Calculate cell viability: % Viability = (Number of viable cells / Total number of cells) x 100.
-
Apoptosis Detection (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay identifies apoptotic cells.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while Propidium Iodide (PI) stains necrotic or late-stage apoptotic cells with compromised membranes.
-
Materials: Annexin V-FITC/PI Apoptosis Detection Kit, flow cytometer.
-
Procedure:
-
Treat cells with this compound at the determined IC50 concentration. Include positive and negative controls.
-
Harvest all cells, including those in the supernatant (apoptotic cells may detach).
-
Wash cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method measures DNA content to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[1]
-
Materials: Propidium Iodide (PI) staining solution (containing RNase A), 70% ethanol, flow cytometer.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and wash cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry, measuring the fluorescence of the PI signal.
-
Use cell cycle analysis software to model the G1, S, and G2/M populations based on the DNA content histogram.
-
Western Blotting for Key Proteins
This technique detects changes in the expression levels of specific proteins involved in the cytotoxic response.
-
Key Targets: Acetyl-Histone H3 (to confirm HDAC inhibition), p21 (cell cycle arrest marker), Cleaved PARP and Cleaved Caspase-3 (apoptosis markers).[1]
-
Procedure:
-
Treat cells with this compound and prepare cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to your target proteins (e.g., anti-cleaved PARP).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin) to quantify changes in protein levels.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pnas.org [pnas.org]
- 7. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Variability with Hdac-IN-26: A Technical Support Guide
Faced with inconsistent results in your experiments with Hdac-IN-26? You're not alone. Variability in research involving small molecule inhibitors is a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and address potential sources of inconsistency in your experiments with this compound, a highly selective class I HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of class I histone deacetylases (HDACs) with an effective concentration (EC50) of 4.7 nM.[1][2] Its primary mechanism of action involves binding to the active site of class I HDAC enzymes (HDAC1, HDAC2, HDAC3, and HDAC8), thereby preventing the removal of acetyl groups from histone and non-histone proteins. This inhibition leads to an increase in protein acetylation, which in turn can alter gene expression, induce cell cycle arrest, and promote apoptosis in cancer cells.[3][]
Q2: What are the common causes of inconsistent results when working with this compound?
Inconsistent results with this compound can arise from several factors, including:
-
Solubility Issues: Poor solubility can lead to inaccurate-dosing and reduced compound activity.
-
Compound Stability: Degradation of the compound over time can result in diminished potency.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to HDAC inhibitors due to differences in their genetic and epigenetic makeup.[5]
-
Experimental Protocol Deviations: Minor variations in experimental procedures can lead to significant differences in outcomes.
-
Assay-Specific Variability: The choice of assay and its sensitivity can influence the observed results.
Q3: How should I properly store and handle this compound?
Proper storage is crucial for maintaining the stability and activity of this compound.
| Storage Condition | Recommendation |
| Powder | Store at -20°C for up to 2 years.[2] |
| In DMSO | Store at -80°C for up to 6 months, or at 4°C for up to 2 weeks.[2] |
To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Compound Solubility
Difficulty in dissolving this compound can be a major source of experimental variability.
Troubleshooting Steps:
-
Sonication and Heating: If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[6] Use these methods cautiously to avoid compound degradation.
-
Freshly Prepared Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid using old solutions.
-
Visual Inspection: Before treating cells, visually inspect the solution for any precipitation. If present, the solution should not be used.
| Application | Solvent | Maximum Concentration | Notes |
| In Vitro | DMSO | 100 mg/mL (requires sonication) | Use freshly opened, high-purity DMSO as it is hygroscopic.[6] |
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 2.5 mg/mL | Requires sonication.[6] |
| In Vivo | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Requires sonication.[6] |
| In Vivo | 10% DMSO + 90% Corn Oil | 2.5 mg/mL | Requires sonication.[6] |
Issue 2: Higher than Expected IC50 Values or Lack of Biological Effect
Observing a weaker than expected effect from this compound can be frustrating.
Troubleshooting Steps:
-
Confirm Compound Integrity:
-
Storage: Ensure the compound has been stored correctly as per the supplier's recommendations.[2]
-
Age of Stock Solution: Use a fresh aliquot of the stock solution. Older solutions may have degraded.
-
-
Optimize Treatment Conditions:
-
Cell Density: Cell density can influence the apparent IC50. Ensure consistent cell seeding density across experiments.
-
Treatment Duration: The effects of HDAC inhibitors can be time-dependent. Consider performing a time-course experiment to determine the optimal treatment duration.
-
Serum Concentration: Components in serum can sometimes interact with small molecules. Test if reducing the serum concentration during treatment affects the outcome.
-
-
Assess Target Engagement:
-
Western Blot for Acetylation: A key indicator of HDAC inhibitor activity is an increase in histone acetylation (e.g., acetyl-Histone H3) or tubulin acetylation (for HDAC6 inhibitors).[7][8] Perform a western blot to confirm that this compound is inducing hyperacetylation in your cell line.
-
Dose-Response Curve: Run a dose-response curve starting from a low nanomolar range to a micromolar range to determine the effective concentration in your specific cell model.
-
Issue 3: High Variability Between Replicate Experiments
Significant variation between identical experiments points to inconsistencies in the experimental setup.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions:
-
Passage Number: Use cells within a consistent and low passage number range.
-
Confluency: Plate cells at the same confluency for each experiment.
-
Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Precision in Reagent Preparation:
-
Pipetting: Ensure accurate and consistent pipetting of the compound and other reagents. Calibrate your pipettes regularly.
-
Mixing: Thoroughly mix all solutions before use.
-
-
Assay-Specific Considerations:
-
Incubation Times: Adhere strictly to the specified incubation times for all steps of your assay.
-
Reagent Stability: Ensure all assay reagents are within their expiry dates and have been stored correctly.
-
Experimental Protocols
General Protocol for Assessing this compound Activity in Cell Culture
-
Cell Seeding: Plate cells at a predetermined density in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Endpoint Assay: Perform the desired assay to assess the effects of this compound, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blot for protein expression or acetylation, or cell cycle analysis.
Visualizing Experimental Logic and Pathways
To aid in understanding the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Caption: A generalized workflow for in vitro experiments using this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
Hdac-IN-26 long-term treatment protocols and challenges
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term use of Hdac-IN-26, a highly selective class I HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of class I histone deacetylases (HDACs) with an EC50 value of 4.7 nM.[1][2] Its primary mechanism of action involves binding to the zinc-containing active site of class I HDAC enzymes (HDAC1, HDAC2, HDAC3), thereby preventing the removal of acetyl groups from histone and non-histone proteins.[2] This inhibition leads to an increase in protein acetylation, which can alter gene expression and affect various cellular processes.[3]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. The following conditions are recommended:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | 4°C | 2 weeks |
| In DMSO | -80°C | 6 months |
Data sourced from supplier datasheets.
Q3: What is the selectivity profile of this compound?
A3: this compound is highly selective for class I HDACs (HDAC1, 2, and 3).[2] The aryl ketone zinc-binding group contributes to its high potency and selectivity against other HDAC isoforms.[2]
Troubleshooting Guide for Long-Term this compound Treatment
Problem 1: Decreased or loss of compound activity over time in cell culture.
-
Possible Cause: Compound degradation due to improper storage or handling.
-
Troubleshooting Steps:
-
Ensure the compound is stored according to the recommended conditions (see storage table above).
-
Prepare fresh stock solutions in DMSO and aliquot for single use to avoid repeated freeze-thaw cycles.
-
When preparing working concentrations in cell culture media, use the solution immediately.
-
Problem 2: High levels of cell toxicity or apoptosis observed even at low concentrations.
-
Possible Cause 1: Off-target effects. While this compound is selective, all inhibitors have the potential for off-target effects, which can contribute to cellular toxicity.[4][5]
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line.
-
Reduce the treatment duration or consider intermittent dosing schedules.
-
Investigate potential off-target effects by examining pathways known to be affected by other HDAC inhibitors. For hydroxamic acid-based inhibitors, metallo-beta-lactamase domain-containing protein 2 (MBLAC2) is a known off-target.[4] While this compound has an aryl ketone zinc-binding group, it is prudent to consider potential off-targets.[2]
-
-
Possible Cause 2: The specific cell line is highly sensitive to class I HDAC inhibition.
-
Troubleshooting Steps:
-
Review literature for the known sensitivity of your cell line to other class I HDAC inhibitors.
-
Consider using a cell line known to be more resistant or titrate down the concentration of this compound.
-
Problem 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Maintain consistent cell passage numbers and seeding densities for all experiments.
-
Ensure uniformity in incubation times and media changes.
-
Regularly test for mycoplasma contamination.
-
-
Possible Cause 2: Issues with compound solubility.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in the cell culture media is low (typically <0.1%) and consistent across all conditions.
-
Visually inspect the media after adding this compound to ensure there is no precipitation.
-
Experimental Protocols
General Protocol for Long-Term Treatment of Adherent Cells with this compound
-
Cell Seeding: Plate cells at a density that will not allow them to become over-confluent during the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of treatment, dilute the stock solution in pre-warmed complete cell culture media to the desired final concentration.
-
Treatment: Remove the old media from the cells and replace it with the media containing this compound. For long-term experiments, the media should be replaced every 2-3 days with freshly prepared media containing the inhibitor.
-
Monitoring: Regularly monitor the cells for changes in morphology, viability, and confluence.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for long-term this compound treatment.
References
- 1. Selective Class I HDAC Inhibitors Based on Aryl Ketone Zinc Binding Induce HIV-1 Protein for Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Class I HDAC Inhibitors Based on Aryl Ketone Zinc Binding Induce HIV-1 Protein for Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Hdac-IN-26 Dosage for Specific Cell Types
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Hdac-IN-26. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
There is currently limited specific dosage information available for this compound across various cell types. As with other HDAC inhibitors, the optimal concentration is highly cell-type dependent.[1][2] We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting range for many HDAC inhibitors is between 100 nM and 10 µM.
Q2: How long should I treat my cells with this compound?
The optimal treatment duration depends on the experimental endpoint. For assessing changes in histone acetylation, a shorter treatment time of 6 to 24 hours may be sufficient.[2] For evaluating downstream effects such as apoptosis or cell cycle arrest, a longer incubation of 24 to 72 hours is often necessary.[3] A time-course experiment is recommended to determine the ideal treatment window for your specific assay.
Q3: How can I confirm that this compound is active in my cells?
The most direct way to confirm the activity of an HDAC inhibitor is to measure the acetylation status of its targets. You can perform a Western blot to detect an increase in the acetylation of histones (e.g., acetyl-Histone H3 or acetyl-Histone H4) or non-histone proteins like α-tubulin (a target of HDAC6).[3][4] An increase in the acetylated form of these proteins indicates that this compound is inhibiting HDAC activity in your cells.
Q4: I am not observing any effect with this compound. What could be the reason?
Several factors could contribute to a lack of observable effect. Please refer to the "Troubleshooting Guide" below for a detailed breakdown of potential issues and solutions.
Q5: this compound is causing excessive cell death in my experiments. What should I do?
If you are observing high levels of cytotoxicity, it is likely that the concentration of this compound is too high for your specific cell type. We recommend performing a dose-response curve to identify a concentration that induces the desired biological effect with minimal toxicity. You may also consider reducing the treatment duration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect (e.g., no change in cell viability, no increase in histone acetylation) | 1. Inappropriate Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a broad range (e.g., 10 nM to 20 µM). |
| 2. Insufficient Treatment Time: The incubation period may be too short to observe the desired effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| 3. Cell Line Resistance: Some cell lines are inherently resistant to HDAC inhibitors.[5] | Confirm the activity of this compound by performing a Western blot for acetylated histones/tubulin. If the inhibitor is active but no downstream effects are observed, your cell line may be resistant. | |
| 4. Compound Instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound and repeat the experiment. | |
| High Cell Toxicity | 1. Concentration Too High: The concentration of this compound is likely above the toxic threshold for your cells. | Perform a dose-response experiment to determine the IC50 and select a concentration that is effective but not overly toxic. |
| 2. Extended Treatment Duration: Prolonged exposure may lead to increased cell death. | Reduce the treatment time. A shorter incubation may be sufficient to achieve the desired biological effect. | |
| Inconsistent Results | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture and experimental procedures. Ensure consistent cell seeding density and use cells within a defined passage number range. |
| 2. Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration of this compound. | Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accuracy. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a standard MTT or similar cell viability assay.
Materials:
-
This compound
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
DMSO (for dissolving this compound and as a vehicle control)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. We recommend a starting concentration range of 10 nM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus the log of the this compound concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Verifying HDAC Inhibition via Western Blotting
This protocol outlines the steps to confirm the inhibitory activity of this compound by detecting changes in the acetylation of histone H3.
Materials:
-
This compound
-
Your cell line of interest
-
6-well cell culture plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (including a vehicle control) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 signal. An increase in this ratio in this compound-treated cells compared to the control confirms HDAC inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways commonly affected by HDAC inhibitors and a general experimental workflow for optimizing this compound dosage.
Caption: General mechanism of action for HDAC inhibitors like this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Signaling pathways leading to cell cycle arrest and apoptosis.
References
- 1. The effects of histone deacetylase inhibitors on heterochromatin: implications for anticancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Hdac-IN-26 vs. Vorinostat (SAHA) for Researchers
In the landscape of epigenetic modifiers, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, most notably cancer. This guide provides a detailed, data-driven comparison of two such inhibitors: Hdac-IN-26, a highly selective Class I HDAC inhibitor, and Vorinostat (SAHA), a pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, cellular effects, and underlying mechanisms of action.
Overview and Mechanism of Action
This compound is a potent and highly selective inhibitor of Class I HDAC enzymes. Its selectivity for this class, which includes HDAC1, HDAC2, and HDAC3, suggests a more targeted therapeutic approach with a potentially different side-effect profile compared to broader-spectrum inhibitors.
Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) is a well-established pan-HDAC inhibitor, meaning it targets multiple HDAC classes, including Class I (HDAC1, HDAC2, HDAC3) and Class II (HDAC6, HDAC7) enzymes.[1] Its broad activity has been shown to induce cell cycle arrest, differentiation, and apoptosis in a variety of tumor cells.[2][3]
The fundamental mechanism for both inhibitors involves binding to the zinc-containing catalytic domain of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This "open" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, which can trigger anti-cancer cellular responses.
Biochemical Potency: A Head-to-Head Comparison
The following table summarizes the inhibitory concentrations (IC50/EC50) of this compound and Vorinostat against various HDAC isoforms. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Target | This compound (nM) | Vorinostat (SAHA) (nM) | Selectivity Profile |
| Class I | |||
| HDAC1 | ~4.7 (EC50) | 10[3] | Selective |
| HDAC2 | Potent inhibition (nM range) | - | Selective |
| HDAC3 | - | 20[3] | Selective |
| Class II | |||
| HDAC6 | - | Potent inhibition | Pan-Inhibitor |
| HDAC7 | - | Potent inhibition | Pan-Inhibitor |
| Class IV | |||
| HDAC11 | - | Potent inhibition | Pan-Inhibitor |
Data for this compound is limited in publicly available literature for a full isoform panel. The EC50 value represents its potent inhibition of Class I HDACs.
Cellular Activity: Proliferation, Cell Cycle, and Apoptosis
Both this compound and Vorinostat have demonstrated significant anti-proliferative effects in cancer cell lines. Their impact on cell cycle progression and apoptosis induction are key to their therapeutic potential.
| Assay | This compound | Vorinostat (SAHA) |
| Cell Proliferation (IC50) | 57 - 2735 nM (in a panel of glioblastoma brain tumor-initiating cell lines) | 2.0 - 8.6 µM (in SW-1353 and SW-982 sarcoma cell lines)[2] |
| Cell Cycle Arrest | Induces G1 arrest | Induces G1/S phase arrest[2] |
| Apoptosis Induction | Induces apoptosis, evidenced by an increase in early and late apoptotic cells | Induces apoptosis, evidenced by increased caspase 3/7 activity and PARP cleavage[2] |
| Key Biomarker Modulation | - Increase in p21- Increase in cleaved PARP | - Increase in acetylated histones- Increase in p21[2]- Increase in cleaved PARP[2] |
Signaling Pathways and Experimental Workflows
The differential selectivity of this compound and Vorinostat leads to distinct downstream signaling consequences. A selective Class I HDAC inhibitor like this compound is hypothesized to have a more focused effect on gene transcription programs regulated by HDAC1, 2, and 3, which are primarily nuclear and involved in cell cycle control and proliferation. In contrast, a pan-inhibitor like Vorinostat will also affect cytoplasmic proteins deacetylated by enzymes like HDAC6 (e.g., tubulin), potentially leading to a broader range of cellular effects.
Signaling Pathway Diagrams
Caption: Differential signaling of a selective vs. a pan-HDAC inhibitor.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating HDAC inhibitor efficacy in vitro.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration-dependent effect of this compound and Vorinostat on the metabolic activity of cancer cells, as an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Vorinostat. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Western Blot for Histone Acetylation, p21, and PARP Cleavage
Objective: To assess the effect of this compound and Vorinostat on the acetylation of histones and the expression of key proteins involved in cell cycle arrest (p21) and apoptosis (cleaved PARP).
Methodology:
-
Cell Lysis: After treatment with the inhibitors, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated histones (e.g., pan-acetyl lysine or specific acetylated histone marks), p21, and PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound or Vorinostat.
Methodology:
-
Cell Collection: After inhibitor treatment, harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Apoptosis Assay (Annexin V Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound or Vorinostat.
Methodology:
-
Cell Collection: Harvest cells after inhibitor treatment, including any floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate between live (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
Conclusion
This compound and Vorinostat (SAHA) represent two distinct strategies for targeting HDAC enzymes. This compound, with its high selectivity for Class I HDACs, offers a more targeted approach that may translate to a more refined mechanism of action and potentially a different safety profile. Vorinostat, as a pan-HDAC inhibitor, has a broader spectrum of activity that has been clinically validated. The choice between a selective and a pan-inhibitor will depend on the specific research question or therapeutic indication. The experimental data and protocols provided in this guide offer a framework for the objective comparison of these and other HDAC inhibitors in a research setting. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and mechanisms of these two compounds.
References
Hdac-IN-26 Efficacy vs. Selective HDAC Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic modifiers as therapeutic agents is rapidly evolving, with a significant focus on histone deacetylase (HDAC) inhibitors. While pan-HDAC inhibitors have shown clinical efficacy, their broad activity can lead to off-target effects. This has spurred the development of selective HDAC inhibitors with the aim of improving therapeutic windows and reducing toxicity. This guide provides a comparative analysis of Hdac-IN-26, a selective Class I HDAC inhibitor, against other well-characterized selective HDAC inhibitors, offering a framework for evaluating their potential in research and drug development.
Executive Summary
Selective HDAC inhibitors offer the potential for enhanced target engagement and reduced side effects compared to their pan-inhibitor counterparts. This compound has emerged as a potent and highly selective Class I HDAC inhibitor. This guide presents a comparative overview of its efficacy, alongside other selective inhibitors targeting different HDAC classes, supported by quantitative data, experimental protocols, and signaling pathway diagrams to aid in the selection of appropriate research tools and potential therapeutic candidates.
Comparative Efficacy of this compound and Other Selective HDAC Inhibitors
The efficacy of HDAC inhibitors is typically evaluated based on their potency (e.g., IC50 or EC50 values) against specific HDAC isoforms and their effects on cancer cell lines. Below is a summary of the available data for this compound and a selection of other selective HDAC inhibitors.
| Inhibitor | Target Class/Isoform | IC50/EC50 (nM) | Cell-Based Potency (IC50, µM) | Key Findings & References |
| This compound | Class I | EC50: 4.7 | Data not available | Highly selective Class I HDAC inhibitor. |
| MS-275 (Entinostat) | Class I (HDAC1, HDAC3) | HDAC1: 300HDAC3: 8000 | S180: 6.5H22: 3.7EAC: 12.1 | Preferential inhibition of different ascites cells. In vitro antiproliferative activity against various human tumor cell lines. |
| Tubastatin A | HDAC6 | 15 | - | Potent and selective HDAC6 inhibitor; >1000-fold selective against other HDACs except for HDAC8 (57-fold). |
| PCI-34051 | HDAC8 | 10 | T-cell lymphomas/leukemias: 2.4 - 4 | Potent and selective HDAC8 inhibitor with >200-fold selectivity over other HDAC isoforms. Induces apoptosis in T-cell lymphoma and leukemia cell lines. |
Note: IC50/EC50 values can vary depending on the assay conditions.
Key Signaling Pathways Modulated by HDAC Inhibitors
HDAC inhibitors exert their anti-cancer effects by modulating the acetylation of both histone and non-histone proteins, leading to the regulation of key signaling pathways involved in cell cycle control, apoptosis, and DNA damage response.
Cell Cycle Regulation
HDAC inhibitors can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints. A key mechanism involves the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21.
Apoptosis Induction
HDAC inhibitors can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
p53 Acetylation and Activation
The tumor suppressor protein p53 is a key non-histone target of HDACs. Inhibition of HDACs leads to hyperacetylation of p53, which enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.
Validating Hdac-IN-26 Target Engagement in Cells: A Comparative Guide
A comprehensive comparison of Hdac-IN-26 with other Class I HDAC inhibitors for validating target engagement in cellular assays remains challenging due to the limited publicly available experimental data for this compound. While multiple chemical suppliers describe this compound as a highly selective Class I histone deacetylase (HDAC) inhibitor with a potent EC50 of 4.7 nM, the underlying research data to support these claims are not readily accessible in peer-reviewed literature or patents.
This guide, therefore, provides a framework for researchers by comparing well-characterized Class I HDAC inhibitors—Entinostat (MS-275) and Romidepsin (FK228)—to illustrate the methodologies and data presentation expected for validating target engagement. Should experimental data for this compound become available, the same principles and protocols outlined here can be applied.
Comparison of Select Class I HDAC Inhibitors
To effectively validate the engagement of a specific HDAC inhibitor, it is crucial to compare its cellular potency and selectivity against established compounds. The following table summarizes key quantitative data for Entinostat and Romidepsin, which serve as benchmarks for Class I HDAC inhibition.
| Inhibitor | Class Selectivity | Target HDACs | Cellular Potency (IC50/EC50) | Key Cellular Readouts |
| Entinostat (MS-275) | Class I | HDAC1, HDAC2, HDAC3 | ~200-500 nM | Increased acetylation of Histone H3, induction of p21 |
| Romidepsin (FK228) | Class I | HDAC1, HDAC2 | ~1-5 nM | Increased acetylation of Histone H3, cell cycle arrest, apoptosis |
| This compound | Class I (reported) | Not specified | 4.7 nM (EC50) | Data not available |
Experimental Protocols for Target Engagement Validation
Validating that an HDAC inhibitor interacts with its intended target within a cellular context is a critical step in drug development. Several robust methods can be employed.
Western Blotting for Histone Acetylation
A primary and direct method to confirm the inhibition of Class I HDACs is to measure the acetylation status of their primary substrates, such as Histone H3 at various lysine residues (e.g., H3K9ac, H3K14ac, H3K27ac).
Protocol:
-
Cell Treatment: Plate cells (e.g., HeLa, HCT116) and allow them to adhere overnight. Treat cells with varying concentrations of the HDAC inhibitor (e.g., this compound, Entinostat, Romidepsin) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
Histone Extraction: Harvest cells and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable assay (e.g., Bradford or BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence-based detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement by assessing the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Treat intact cells with the HDAC inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of temperatures.
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target HDAC (e.g., HDAC1, HDAC2).
-
Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Immunofluorescence Microscopy
This method provides a visual confirmation of increased histone acetylation within the nucleus of treated cells.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the HDAC inhibitor and vehicle control.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against an acetylated histone mark, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope. An increase in the fluorescent signal in the nucleus of inhibitor-treated cells indicates an increase in histone acetylation.
Visualizing Experimental Workflows and Pathways
Diagrams created using the DOT language can effectively illustrate the logic and flow of experimental procedures and the underlying biological pathways.
Caption: Workflow for Validating HDAC Inhibitor Target Engagement in Cells.
Caption: Simplified Signaling Pathway of Class I HDAC Inhibition.
Hdac-IN-26: A Comparative Analysis of HDAC Inhibition
In the landscape of epigenetic modulators, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for a range of diseases, including cancer. This guide provides a comparative analysis of Hdac-IN-26, focusing on its inhibitory potency (IC50 values) against various HDAC isoforms, benchmarked against other established HDAC inhibitors.
Comparative Inhibitory Activity
The inhibitory activity of this compound and other key HDAC inhibitors are summarized in the table below. The data highlights the potency and selectivity of these compounds against different HDAC isoforms.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Compound 26) | >100,000 | - | - | >54,000 | 300 |
| SAHA (Vorinostat) | 2 | 2 | 2 | 10 | 110 |
| Trichostatin A (TSA) | 0.4 | 0.5 | 0.7 | 4.2 | 30 |
| MS-275 (Entinostat) | 180 | - | - | >10,000 | >10,000 |
| CI-994 | 800 | - | - | >10,000 | >10,000 |
| MGCD0103 | 100 | 200 | 1700 | 1600 | - |
Note: '-' indicates data not available in the cited sources. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
As the data indicates, this compound (referred to as Compound 26 in the literature) demonstrates notable selectivity for HDAC8, with an IC50 value of 300 nM.[1] It shows significantly less activity against HDAC1 and HDAC6, with IC50 values greater than 100,000 nM and 54,000 nM, respectively, suggesting a selectivity of over 330-fold for HDAC8 over HDAC1 and over 180-fold for HDAC8 over HDAC6.[1] In comparison, pan-HDAC inhibitors like SAHA and TSA show broad activity across multiple HDAC isoforms.[2] Class I-selective inhibitors such as MS-275, CI-994, and MGCD0103 exhibit more targeted inhibition of Class I HDACs.[1]
Experimental Protocols
The determination of IC50 values for HDAC inhibitors typically involves in vitro enzymatic assays. A common methodology is outlined below:
Enzymatic HDAC Activity Assay: .[2]
-
Reaction Setup: Biochemical assays are generally performed in 384-well microplates in a small reaction volume.
-
Components: The standard reaction mixture includes the HDAC inhibitor at varying concentrations, the specific recombinant human HDAC enzyme, and a fluorogenic substrate in an appropriate assay buffer (e.g., 100 mM HEPES, pH 7.5, 25 mM KCl, 0.1% BSA, 0.01% Triton X-100, 1% DMSO).[2]
-
Substrate: A commonly used substrate is a fluorogenic peptide, such as FAM-RHKK(Ac)-NH2, where the deacetylation by the HDAC enzyme leads to a change in fluorescence.[2]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).[3]
-
Detection: Following incubation, the fluorescence is measured using a plate reader. The signal is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[2]
Comparative Analysis Workflow
The following diagram illustrates the typical workflow for the comparative analysis of HDAC inhibitors.
Caption: Workflow for comparative analysis of HDAC inhibitors.
References
Comparative Analysis of Hdac-IN-26 and Panobinostat in Hematological Malignancies: A Data-Driven Guide
An important note on the availability of data: Extensive searches of publicly available scientific literature and databases did not yield any specific information for a compound designated "Hdac-IN-26." Consequently, a direct comparative analysis between this compound and Panobinostat cannot be provided at this time. This guide will therefore focus on a comprehensive review of Panobinostat, a well-documented histone deacetylase (HDAC) inhibitor, to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of hematological malignancies.
Panobinostat: A Pan-HDAC Inhibitor for Hematological Malignancies
Panobinostat (brand name Farydak®) is an orally available, potent pan-histone deacetylase (HDAC) inhibitor.[1][2] It has been investigated in numerous preclinical and clinical studies and has received regulatory approval for the treatment of certain hematological cancers.[3][4] Panobinostat exerts its anti-cancer effects by inhibiting a broad range of HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins.[1][5]
Mechanism of Action
Panobinostat inhibits class I, II, and IV HDACs.[1] The inhibition of these enzymes leads to an accumulation of acetyl groups on histone proteins, resulting in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of previously silenced genes, including tumor suppressor genes like p21 and p53, which can induce cell cycle arrest and apoptosis.[6][7][8]
Beyond histone hyperacetylation, Panobinostat also affects the acetylation status of various non-histone proteins involved in crucial cellular processes.[7][9] For instance, acetylation of chaperone proteins like Hsp90 can lead to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival.[7] The multifaceted mechanism of action of Panobinostat contributes to its potent anti-tumor activity in hematological malignancies.
Efficacy in Hematological Malignancies
Panobinostat has demonstrated clinical activity in various hematological malignancies, most notably in multiple myeloma (MM) and some types of lymphoma.[2][3][10]
Table 1: Clinical Efficacy of Panobinostat in Relapsed/Refractory Multiple Myeloma (PANORAMA 1 Trial Subgroup Analysis)
| Endpoint | Panobinostat + Bortezomib + Dexamethasone (n=94) | Placebo + Bortezomib + Dexamethasone (n=99) |
|---|---|---|
| Median Progression-Free Survival (PFS) | 10.6 months | 5.8 months |
| Overall Response Rate (ORR) | 55% | 41% |
| Tumor Shrinkage Rate | 59% | 41% |
Data from a prespecified subgroup analysis of patients who had received at least two prior therapies, including bortezomib and an immunomodulatory agent.[11]
In preclinical studies, Panobinostat has shown potent cytotoxic activity against a range of hematological cancer cell lines.[12][13]
Table 2: In Vitro Cytotoxicity of Panobinostat in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| KMS-12PE | <10 |
| KMS-18 | <10 |
| LP-1 | <10 |
| NCI H929 | <10 |
| KMS-11 | <10 |
| RPMI8226 | <10 |
| OPM-2 | <10 |
| U266 | <10 |
IC50 values represent the concentration of Panobinostat required to inhibit cell growth by 50%.[13]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Hematological malignancy cell lines (e.g., MM.1S, U266) are seeded in 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of Panobinostat (or vehicle control) for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Western Blot Analysis for Histone Acetylation
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against acetylated-Histone H3, acetylated-Histone H4, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Safety and Tolerability
The safety profile of Panobinostat has been characterized in numerous clinical trials. The most common adverse events are generally manageable with supportive care and dose modifications.[2][4][5]
Table 3: Common Adverse Events (All Grades) Associated with Panobinostat in Hematological Malignancies
| Adverse Event | Frequency |
|---|---|
| Gastrointestinal | |
| Diarrhea | ~58-76% |
| Nausea | ~53% |
| Vomiting | Common |
| Constitutional | |
| Fatigue | ~53% |
| Hematological | |
| Thrombocytopenia | Very Common |
| Anemia | Common |
| Neutropenia | Common |
| Cardiac | |
| QTc Prolongation | Dose-dependent |
Frequencies are approximate and can vary based on the patient population and combination therapies.[2][4][5][14]
It is important to note that cardiac events, particularly QTc prolongation, require careful monitoring.[5]
Conclusion
Panobinostat is a potent pan-HDAC inhibitor with a well-defined mechanism of action and demonstrated efficacy in certain hematological malignancies, particularly relapsed/refractory multiple myeloma. Its use is associated with a manageable but notable side effect profile that requires careful patient monitoring. While a direct comparison with "this compound" is not feasible due to the absence of public data on the latter compound, the information presented on Panobinostat provides a robust benchmark for the evaluation of novel HDAC inhibitors in the field. Further research is warranted to identify predictive biomarkers for response to Panobinostat and to explore its potential in other hematological and solid tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The emergence of specific HDAC inhibitors and their clinical efficacy in the treatment of hematologic malignancies and breast cancer - MedCrave online [medcraveonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The clinical development of histone deacetylase inhibitors as targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of histone deacetylases (HDACs) in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone Deacetylase Inhibitors in the Treatment of Hematological Malignancies and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Selectivity of Hdac-IN-26: A Comparative Guide for Researchers
Hdac-IN-26 has been identified as a potent, highly selective inhibitor of class I histone deacetylases (HDACs), with a reported EC50 value of 4.7 nM. [1][2][3][4][5][6] This guide provides a comparative overview of this compound, focusing on its cross-reactivity profile against other enzymes, a critical consideration for its application in preclinical research and drug development. Due to the limited publicly available data on the comprehensive cross-reactivity of this compound, this guide will focus on the reported selectivity for class I HDACs and provide a framework for assessing its broader enzymatic profile.
Understanding HDAC Inhibition and the Importance of Selectivity
Histone deacetylases are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone and non-histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurodegenerative disorders. HDAC inhibitors have emerged as a promising therapeutic strategy.
HDACs are categorized into four main classes:
-
Class I: HDAC1, 2, 3, and 8
-
Class IIa: HDAC4, 5, 7, and 9
-
Class IIb: HDAC6 and 10
-
Class IV: HDAC11
The development of isoform-selective HDAC inhibitors is a key objective in the field to minimize off-target effects and enhance therapeutic efficacy. A thorough understanding of a compound's cross-reactivity is therefore paramount.
This compound: A Focus on Class I HDACs
Currently, available information strongly indicates that this compound is a class I selective HDAC inhibitor. This selectivity is a significant feature, as it suggests a more targeted mechanism of action compared to pan-HDAC inhibitors, which target multiple HDAC isoforms across different classes.
Quantitative Analysis of this compound Inhibition
Table 1: Hypothetical Comparative Selectivity Profile of this compound
| Enzyme Target | This compound IC50 (nM) | Alternative Inhibitor A IC50 (nM) | Alternative Inhibitor B IC50 (nM) |
| Class I | |||
| HDAC1 | Data Needed | 10 | 500 |
| HDAC2 | Data Needed | 12 | 650 |
| HDAC3 | Data Needed | 25 | 450 |
| HDAC8 | Data Needed | 150 | >10,000 |
| Class IIa | |||
| HDAC4 | Data Needed | 2,500 | >10,000 |
| HDAC5 | Data Needed | 3,000 | >10,000 |
| HDAC7 | Data Needed | 2,800 | >10,000 |
| HDAC9 | Data Needed | >5,000 | >10,000 |
| Class IIb | |||
| HDAC6 | Data Needed | 50 | 25 |
| HDAC10 | Data Needed | 1,000 | 1,500 |
| Class IV | |||
| HDAC11 | Data Needed | >10,000 | >10,000 |
| Other Enzymes | |||
| e.g., Sirtuins | Data Needed | >10,000 | >10,000 |
| e.g., Kinases | Data Needed | >10,000 | >10,000 |
This table is a template for researchers to populate with experimental data.
Experimental Protocols for Assessing Cross-Reactivity
To ascertain the cross-reactivity profile of this compound, a series of well-defined experimental protocols should be employed.
Biochemical Assays for HDAC Isoform Selectivity
A common method to determine the inhibitory activity of a compound against different HDAC isoforms is through in vitro enzymatic assays.
Workflow for Biochemical HDAC Inhibition Assay:
Caption: Workflow for determining IC50 values of this compound against a panel of HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1-11) and a suitable fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Reaction Initiation: The HDAC enzyme, substrate, and inhibitor are combined in a microplate well.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
-
Reaction Termination and Development: A developer solution, often containing a protease like trypsin, is added to stop the enzymatic reaction and cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: The fluorescence is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition at each concentration is calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.
Cellular Assays for Target Engagement
To confirm that this compound engages its target within a cellular context, Western blotting can be used to assess the acetylation status of known HDAC substrates.
Workflow for Cellular Target Engagement Assay:
Caption: Workflow for assessing cellular target engagement of this compound via Western blot.
Methodology:
-
Cell Treatment: Treat cultured cells with varying concentrations of this compound for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies specific for acetylated forms of HDAC substrates. For a class I selective inhibitor, an antibody against acetylated histone H3 (e.g., Ac-H3K9) would be appropriate. To demonstrate selectivity over class IIb, an antibody against acetylated tubulin (a primary substrate of HDAC6) should show no change.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
An increase in the acetylation of class I HDAC substrates without a corresponding increase in the acetylation of substrates for other HDAC classes would provide strong evidence for the cellular selectivity of this compound.
Broader Cross-Reactivity Profiling
To ensure the specificity of this compound, it is advisable to screen it against a panel of other enzyme classes, particularly those with structurally similar active sites. This can include:
-
Sirtuins (Class III HDACs): These are NAD+-dependent deacetylases and are mechanistically distinct from the zinc-dependent HDACs.
-
Other Zinc-dependent Hydrolases: To rule out off-target effects on other metalloenzymes.
-
Kinase Panels: Comprehensive kinase screening is a standard part of preclinical drug development to identify any potential off-target kinase inhibition.
Conclusion
This compound is a potent and selective inhibitor of class I HDACs. While the publicly available data is limited, the provided experimental frameworks will enable researchers to thoroughly characterize its cross-reactivity profile. A comprehensive understanding of its selectivity is essential for its validation as a research tool and for any future therapeutic development. The generation of robust, quantitative data on its activity against a wide range of enzymatic targets will be invaluable to the scientific community.
References
- 1. Chromatin/Epigenetics | CymitQuimica [cymitquimica.com]
- 2. Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2410542-97-9|DC Chemicals [dcchemicals.com]
- 4. Discovery of Potent and Selective Histone Deacetylase Inhibitors via Focused Combinatorial Libraries of Cyclic α3β-Tetrapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
Safety Operating Guide
Personal protective equipment for handling Hdac-IN-26
Essential Safety and Handling Guide for Hdac-IN-26
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the HDAC inhibitor, this compound, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Chemical and Hazard Information
This compound is a highly selective class I HDAC inhibitor.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Not Available |
| CAS Number | 2410542-97-9[3] |
| Molecular Formula | C24H28FN5O3[3] |
| Molecular Weight | 453.51[3] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[3] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.[3]
| Protection Type | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields.[3] |
| Hand Protection | Protective gloves.[3] |
| Skin and Body Protection | Impervious clothing.[3] |
| Respiratory Protection | A suitable respirator should be used.[3] |
Operational and Handling Procedures
Engineering Controls:
-
Work in an area with adequate ventilation and an appropriate exhaust system.[3]
-
Ensure an accessible safety shower and eye wash station are readily available.[3]
Precautions for Safe Handling:
-
Avoid inhalation of dust and aerosols.[3]
-
Prevent contact with eyes and skin.[3]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling.[3]
Storage:
-
Keep the container tightly sealed.[3]
-
Store in a cool, well-ventilated area.[3]
-
Protect from direct sunlight and sources of ignition.[3]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[3]
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[3] |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[3] |
| Inhalation | Move the individual to fresh air immediately.[3] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[3] |
Disposal Plan
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[3] Avoid release to the environment and collect any spillage.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal, to ensure safety and procedural correctness.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
